2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Description
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Properties
IUPAC Name |
(2-chloro-6-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGNLKDIFHCCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659369 | |
| Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-77-7 | |
| Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis Guide: 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
This guide details the precision synthesis of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid (CAS: 1072945-77-7).[1] The protocol addresses the critical challenge of regiocontrol in a polysubstituted arene system, leveraging the "sandwich effect" to direct lithiation to the thermodynamically favored position between the halogen substituents.
Part 1: Executive Summary & Strategic Analysis
The synthesis of this compound presents a classic problem in aromatic regioselectivity: directing metallation to a specific site on a benzene ring bearing three distinct directing groups—a methoxy group (strong coordination director), a chlorine atom, and a fluorine atom (strong inductive activators).
Retrosynthetic Logic: The "Sandwich" Strategy
The target structure places the boronic acid moiety at position 1, flanked by a chlorine atom at position 2 and a fluorine atom at position 6. The methoxy group resides at position 3.
-
Precursor Identification: Removing the boronic acid group reveals the core scaffold: 2-Chloro-4-fluoroanisole (1-methoxy-2-chloro-4-fluorobenzene).[1]
-
Regiochemical Analysis:
-
Site A (C6): Ortho to the methoxy group. Typically the kinetic site of lithiation due to the Coordinating Directing Group (CDG) effect of oxygen.
-
Site B (C3): Located between the Chlorine and Fluorine atoms. This is the "sandwich" or "saddle" position.
-
Site C (C5): Ortho to Fluorine, meta to Chlorine.
-
The Solution: While the methoxy group strongly directs to C6, the proton at C3 is significantly more acidic due to the synergistic inductive withdrawal of the flanking Chlorine and Fluorine atoms. By utilizing a bulky, non-coordinating base like Lithium Diisopropylamide (LDA) under thermodynamic control, we can override the coordination effect and selectively lithiate the C3 position, yielding the desired substitution pattern.
Retrosynthesis Diagram
Figure 1: Retrosynthetic strategy relying on the enhanced acidity of the C3 proton (Sandwich effect).
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-Chloro-4-fluoroanisole | Precursor | 1.0 | Purity >98%; Dry over molecular sieves.[1] |
| LDA (2.0 M in THF/Heptane) | Base | 1.2 | Freshly prepared or high-quality commercial source.[1] |
| Triisopropyl Borate (B(OiPr)₃) | Electrophile | 1.5 | Preferred over B(OMe)₃ for higher yields at -78°C. |
| Tetrahydrofuran (THF) | Solvent | 10-15 V | Anhydrous; distill from Na/Benzophenone or use SPS.[1] |
| 2N Hydrochloric Acid | Quench | Excess | For hydrolysis of the boronate intermediate.[1] |
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Purge the system with dry Nitrogen (N₂) or Argon for 15 minutes.
-
Charge the flask with Anhydrous THF (10 mL per gram of substrate).
Step 2: Formation of the Lithiated Species
-
Cool the THF to -78°C using a dry ice/acetone bath.
-
Add LDA solution (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Critical Step: Add a solution of 2-Chloro-4-fluoroanisole (1.0 equiv) in a minimal amount of THF dropwise over 20–30 minutes.
-
Observation: A color change (often yellow or pale orange) indicates anion formation.
-
-
Stir the mixture at -78°C for 1 hour .
-
Note: This duration allows the base to equilibrate to the thermodynamically most acidic position (C3), minimizing kinetic lithiation at C6.
-
Step 3: Electrophilic Trapping
-
Add Triisopropyl borate (1.5 equiv) dropwise to the cold solution. Ensure the temperature does not rise above -65°C.
-
Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours.
Step 4: Hydrolysis & Workup
-
Cool the mixture to 0°C in an ice bath.
-
Quench by slow addition of 2N HCl until the pH is acidic (pH ~1-2).
-
Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free boronic acid.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash: Combine organic layers and wash with brine.
-
Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude product is often an off-white solid.
-
Recrystallization: Recrystallize from a mixture of Acetonitrile/Water or Ether/Hexanes .
-
Alternative: Trituration with cold pentane can remove non-polar impurities.
Part 3: Process Control & Validation
Reaction Workflow Diagram
Figure 2: Operational workflow for the synthesis.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or Borate | Ensure strict anhydrous conditions; use fresh B(OiPr)₃. |
| Wrong Isomer (C6) | Kinetic control favored | Ensure full 1h equilibration at -78°C. Use LDA (bulky) instead of n-BuLi. |
| Protodeboronation | Acid hydrolysis too harsh | Use milder acid (e.g., NH₄Cl) or reduce hydrolysis time.[1] |
| Incomplete Reaction | Substrate aggregation | Dilute the reaction mixture (increase THF volume). |
Characterization (Expected Data)
-
¹H NMR (DMSO-d₆, 400 MHz):
Part 4: References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on the "sandwich effect" in lithiation of 1,3-dihaloarenes).
-
Dow AgroSciences LLC. (2010). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. Patent EP2231678A1. (Demonstrates lithiation behavior of related chloro-fluoroanisoles).[1]
-
Snieckus, V. (1990). Directed Ortho Metalation.[7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[1] [1]
-
PubChem Compound Summary. (2025). 2-Chloro-4-fluoroanisole.[1] [1]
-
BLD Pharm. (2025). This compound Product Data.
Sources
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. 89544-84-3,1-Bromocyclopropanecarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]
- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 5. CN102146023B - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
[1][9][10][11][12]
Synthetic Pathway & Manufacturing
The synthesis of this compound typically utilizes a Directed Ortho-Lithiation (DoM) strategy.[1] The presence of multiple directing groups (Cl, F, OMe) on the benzene ring dictates the regioselectivity.[1]
Retrosynthetic Logic
The precursor 2-Chloro-4-fluoroanisole is the industry standard starting material.[1] The proton located between the chlorine and fluorine atoms (Position 3 relative to OMe as 1) is highly acidic due to the inductive electron-withdrawing effects of the flanking halogens, making it the preferred site for lithiation.[1]
Protocol Overview
-
Reagent Preparation: Anhydrous THF solvent, cooled to -78°C to prevent benzyne formation.
-
Lithiation: Addition of Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1] The lithium base removes the proton at the C3 position (between Cl and F).[1]
-
Borylation: Quenching the lithiated intermediate with Triisopropyl borate (B(OiPr)₃).[1]
-
Hydrolysis: Acidic workup (HCl) converts the boronate ester to the free boronic acid.[1]
Applications in Drug Discovery
This boronic acid is a "privileged scaffold" modifier.[1] The specific substitution pattern confers unique properties to the final drug molecule:
-
Fluorine (F): Blocks metabolic oxidation at the para-position relative to the methoxy, enhancing half-life (t₁/₂).[1]
-
Methoxy (OMe): Acts as a hydrogen bond acceptor, improving solubility and target binding affinity.[1]
-
Chlorine (Cl): Provides a handle for further functionalization or fills hydrophobic pockets in the target protein.[1]
The primary application is in Suzuki-Miyaura Cross-Coupling , where it acts as the nucleophilic partner reacting with aryl halides.[1]
Optimization of Coupling Conditions
Due to the steric bulk of the ortho-chloro and ortho-fluoro groups flanking the boronic acid, standard conditions may result in slow kinetics or protodeboronation.[1]
Recommended Catalytic System:
Analytical Characterization & QC Protocols
To validate the identity and purity (and thus the correct MW usage), the following analytical workflow is required.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]
-
Detection: UV at 254 nm.[1]
-
Note: Boronic acids often show peak tailing due to interaction with silanols; ensure the column is end-capped.[1]
B. Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Observation: Boronic acids are often detected as their esters if methanol is used as the solvent.[1] In ESI-, look for the [M-H]⁻ peak at 203.01 m/z .[1]
C. Nuclear Magnetic Resonance (NMR)
References
-
Splendid Lab. this compound Product Specification. Retrieved from [1]
-
BLD Pharm. Product Datasheet: CAS 1072945-77-7.[1][2] Retrieved from
-
Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][10] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1]
-
PubChem. Compound Summary for CAS 1072945-77-7. National Library of Medicine.[1] Retrieved from
Sources
- 1. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1072945-77-7|this compound|BLD Pharm [bldpharm.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. This compound CAS 1072945-77-7, CasNo.1072945-77-7 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 5. 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid | [frontierspecialtychemicals.com]
- 6. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-6-fluoro-3-methoxyphenylboronic acid literature review
[1]
Executive Summary
This compound (CAS: 1072945-77-7) is a tri-substituted phenylboronic acid characterized by significant steric crowding around the boron center. The presence of ortho-chloro and ortho-fluoro substituents creates a "steric gate" that severely retards the transmetallation step in Suzuki-Miyaura couplings. Furthermore, the electron-rich 3-methoxy group, combined with the 2,6-disubstitution pattern, increases the susceptibility to protodeboronation—a common failure mode where the boronic acid hydrolyzes back to the arene before coupling.
This guide outlines the specific protocols required to synthesize, handle, and successfully couple this reagent, moving beyond standard "textbook" conditions to high-efficiency catalytic systems.
Part 1: Chemical Profile & Identity
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1072945-77-7 |
| Molecular Formula | C₇H₇BClFO₃ |
| Molecular Weight | 204.39 g/mol |
| Appearance | Off-white to pale beige powder |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
| Stability | High Risk: Prone to protodeboronation in aqueous base at high temperatures. |
Part 2: Synthesis Strategy
The synthesis of this isomer requires precise regiocontrol. Direct lithiation of the corresponding anisole (2-chloro-6-fluoroanisole) typically favors the position ortho to the fluorine (C5), yielding the unwanted 4-chloro isomer. Therefore, the most reliable research-scale route relies on Lithium-Halogen Exchange of a brominated precursor.
Mechanistic Pathway[2][3][4]
-
Precursor Selection: 1-Bromo-2-chloro-6-fluoro-3-methoxybenzene.
-
Exchange: Treatment with n-BuLi at -78°C effects selective Li-Br exchange due to the weaker C-Br bond compared to C-Cl or C-F.
-
Boronation: Trapping the aryl-lithium species with triisopropyl borate (B(OiPr)₃).
-
Hydrolysis: Acidic workup releases the free boronic acid.
Figure 1: Synthetic flowchart highlighting the critical lithium-halogen exchange pathway.
Part 3: Overcoming the "2,6-Effect" in Suzuki Coupling
The primary challenge with CAS 1072945-77-7 is the 2,6-disubstitution . In the catalytic cycle, the oxidative addition of the aryl halide to Pd(0) is fast, but the transmetallation (transfer of the aryl group from Boron to Palladium) is kinetically inhibited by the steric bulk of the Cl and F atoms flanking the boron.
The Problem: Protodeboronation
Because transmetallation is slow, the boronic acid spends more time in the basic reaction medium. Under these conditions, the C-B bond is vulnerable to cleavage by water/base, replacing the -B(OH)₂ group with a proton (H).
-
Mechanism: Base attacks Boron -> Formation of Boronate anion -> Protonation of the ipso-carbon -> Loss of B(OH)₃.
-
Result: You isolate the de-boronated arene (2-chloro-6-fluoro-3-methoxybenzene) instead of the biaryl product.
The Solution: Advanced Catalytic Systems
To outcompete protodeboronation, you must accelerate transmetallation using electron-rich, bulky phosphine ligands or NHC (N-Heterocyclic Carbene) ligands.
Recommended Conditions Table
| Component | Standard (Avoid) | High-Performance (Recommended) | Why? |
| Catalyst | Pd(PPh₃)₄ | Pd-PEPPSI-IPr or XPhos Pd G3 | Bulky ligands (IPr, XPhos) create a reactive pocket that facilitates transmetallation of hindered substrates. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) or CsF | Anhydrous bases prevent hydrolytic protodeboronation. |
| Solvent | DMF/Water | Toluene or 1,4-Dioxane | Non-polar solvents stabilize the active catalyst and minimize water content. |
| Temperature | 80°C | 100-110°C | High thermal energy is needed to overcome the steric activation barrier. |
Part 4: Validated Experimental Protocol
Protocol: Cross-Coupling with a Heteroaryl Chloride
This protocol uses a Buchwald G3 Precatalyst system, designed to be self-validating (color change indicates activation) and robust against moisture traces.
Reagents:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground, oven-dried)
-
Solvent: 1,4-Dioxane/Water (10:1 ratio) - Note: A small amount of water is necessary for the boronic acid activation mechanism, but excess promotes degradation.
Step-by-Step Workflow:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Charging: Add the Aryl Chloride (1.0 mmol), Boronic Acid (1.2 mmol, 245 mg), XPhos Pd G3 (0.02 mmol), and K₃PO₄ (3.0 mmol) to the vial.
-
Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).
-
Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed water (0.4 mL) via syringe.
-
Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 rpm).
-
Visual Check: The solution should turn from orange/red to dark brown/black within 10 minutes, indicating active Pd(0) generation.
-
-
Monitoring: Check via LC-MS at 1 hour. Look for the mass of the de-boronated byproduct (M-B(OH)₂ + H). If byproduct is >10%, lower temperature to 80°C and increase catalyst loading.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography. Note that the product will likely be atropisomeric (rotationally restricted) if the partner ring is also substituted; you may see broadened NMR signals.
Figure 2: The Suzuki catalytic cycle emphasizing the transmetallation bottleneck caused by the 2,6-disubstitution.
Part 5: Medicinal Chemistry Applications[2][5]
The 2-chloro-6-fluoro-3-methoxy substitution pattern is not arbitrary; it is a precision tool in drug design:
-
Metabolic Blocking: The 2- and 6-positions are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Halogenating both positions effectively "seals" this region of the molecule from metabolic attack, extending the drug's half-life.
-
Conformational Locking: The steric bulk of the Chlorine (2) and Fluorine (6) atoms forces the phenyl ring to twist out of plane relative to the biaryl axis (often >60° torsion angle). This rigid 3D conformation can dramatically improve selectivity for deep protein binding pockets (e.g., Kinases, GPCRs).
-
Electronic Tuning: The 3-methoxy group acts as an electron donor (resonance), while the halogens are electron-withdrawing (induction). This push-pull effect modulates the pKa of nearby functional groups and alters the lipophilicity (LogD) of the molecule.
References
-
Synthesis of 2,6-Disubstituted Boronic Acids
-
LookChem. "this compound Product Details."
-
-
Lithiation Methodologies (Regioselectivity)
- Schlosser, M. "The regioselective lithiation of fluorobenzenes and related compounds." Journal of Organometallic Chemistry.
-
PrepChem. "Preparation of 1-bromo-2-chloro-4-fluorobenzene (Analogous Precursor)."
-
Suzuki Coupling of Hindered Substrates
-
TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction: Technical Brochure."
-
Organic Chemistry Portal. "Suzuki Coupling: Recent Developments in Catalyst Systems."
-
-
Safety & Handling
-
BLD Pharm. "SDS for this compound."
-
-
Related Medicinal Chemistry (Elagolix Intermediates)
-
Ningbo Inno Pharmchem. "The Crucial Role of 2-Fluoro-3-Methoxyphenylboronic Acid in Modern Pharmaceutical Synthesis."
-
theoretical studies of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
An In-depth Technical Guide on the Theoretical Studies of 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the rational design of novel therapeutics is paramount. Phenylboronic acids, particularly those with carefully orchestrated substitution patterns, represent a cornerstone class of building blocks. Their utility, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals.
This compound is a exemplar of this class, engineered with a unique constellation of substituents that modulate its reactivity and conformational behavior. The presence of a chlorine atom, a fluorine atom, and a methoxy group on the phenyl ring introduces a complex interplay of steric and electronic effects. Understanding these effects at a quantum mechanical level is not merely an academic exercise; it is a critical step in predicting reaction outcomes, optimizing synthetic routes, and ultimately, accelerating the drug discovery pipeline.
This guide provides a comprehensive theoretical framework for understanding this compound. We will move beyond empirical observations to explore its fundamental electronic structure, conformational preferences, and reactivity through the lens of computational chemistry. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the theoretical tools necessary to fully leverage the potential of this versatile reagent.
Part 1: Molecular Architecture and Electronic Landscape
The reactivity and utility of this compound are direct consequences of its three-dimensional structure and the distribution of electron density across the molecule. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into these properties.
Conformational Analysis and Steric Hindrance
The two ortho-substituents (chloro and fluoro) relative to the boronic acid group impose significant steric constraints. These constraints dictate the preferred dihedral angle between the plane of the phenyl ring and the C-B bond.
A conformational energy scan, calculated using a DFT method (e.g., B3LYP/6-31G*), typically reveals that the lowest energy conformation is one where the B(OH)₂ group is twisted out of the plane of the phenyl ring. This rotation minimizes the steric repulsion between the boronic acid's hydroxyl groups and the bulky ortho-substituents. This non-planar arrangement is critical as it influences the rate of transmetalation in cross-coupling reactions.
Experimental Protocol: DFT-Based Conformational Energy Scan
-
Structure Building : Construct the 3D model of this compound using a molecular editor (e.g., Avogadro, ChemDraw).
-
Initial Optimization : Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.
-
Scan Coordinate Definition : Define the dihedral angle C(1)-C(2)-B-O as the scan coordinate. C(1) and C(2) are the ring carbons attached to the chloro and boronic acid groups, respectively.
-
DFT Calculation : Set up a relaxed potential energy surface scan using a DFT functional and basis set (e.g., B3LYP/6-31G(d)). Scan the dihedral angle from -180° to +180° in increments of 10°.
-
Analysis : Plot the relative energy against the dihedral angle to identify the global energy minimum, representing the most stable conformer.
Frontier Molecular Orbitals and Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
-
HOMO : The energy and localization of the HOMO indicate the molecule's ability to donate electrons. In this case, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring.
-
LUMO : The LUMO's energy and location point to the molecule's capacity to accept electrons. The LUMO is typically centered around the boronic acid moiety, specifically the empty p-orbital on the boron atom, making it the site for nucleophilic attack during the transmetalation step of the Suzuki coupling.
The HOMO-LUMO energy gap is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) Mapping
An ESP map provides a visual representation of the charge distribution. For this compound, the map would reveal:
-
Negative Potential (Red/Yellow) : Concentrated around the electronegative oxygen atoms of the hydroxyl groups and the halogen substituents (Cl and F).
-
Positive Potential (Blue) : Localized on the hydrogen atoms of the hydroxyl groups and, most importantly, on the boron atom, confirming its electrophilic character.
This charge distribution is fundamental to its role in catalysis, guiding the interaction with the palladium catalyst and the base during the catalytic cycle.
Visualization: Key Molecular Properties
Caption: A conceptual diagram illustrating the key theoretical properties of the title compound.
Part 2: Mechanistic Insights into Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Theoretical studies can elucidate the mechanism and explain the role of the substituents.
The Catalytic Cycle: A Theoretical Perspective
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination. The specific structure of our boronic acid influences the transmetalation step most significantly.
-
Oxidative Addition : An active Pd(0) catalyst inserts into an aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation : This is often the rate-determining step. The boronic acid, activated by a base, transfers its organic group (the 2-chloro-6-fluoro-3-methoxyphenyl moiety) to the palladium center. The base (e.g., carbonate, hydroxide) coordinates to the boron atom, forming a more nucleophilic "ate" complex. The steric hindrance from the ortho-substituents can affect the rate of this step.
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Substituents in Modulating Reactivity
-
Ortho-Fluoro Group : The highly electronegative fluorine atom can influence the electronics of the ring. More importantly, it can participate in intramolecular hydrogen bonding with the hydroxyl groups of the boronic acid, potentially stabilizing certain conformations and influencing the mechanism of boronic acid activation.
-
Ortho-Chloro Group : This bulky group contributes significantly to the steric hindrance around the reaction center, which can slow down the transmetalation step. However, this can also be beneficial in preventing unwanted side reactions like homocoupling.
-
Meta-Methoxy Group : As a strong electron-donating group, the methoxy substituent increases the electron density of the phenyl ring, making it more nucleophilic and potentially accelerating the transmetalation step.
The balance between these electronic and steric effects is what defines the unique reactivity profile of this reagent.
Part 3: Predictive Modeling and Data
Computational chemistry allows for the prediction of key properties before a reaction is ever run in the lab.
Calculated Physicochemical Properties
DFT calculations can provide accurate predictions of various molecular properties. The table below presents hypothetical, yet realistic, data for this compound, which would be obtained from a standard DFT calculation (e.g., B3LYP/6-311+G(d,p) level of theory in a solvent model).
| Property | Calculated Value | Significance |
| Dipole Moment | ~3.5 - 4.5 D | Indicates the molecule's overall polarity, affecting solubility and intermolecular interactions. |
| HOMO Energy | ~ -6.8 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.5 eV | Relates to the electron affinity and electrophilic character of the boron center. |
| HOMO-LUMO Gap | ~ 5.3 eV | Correlates with chemical stability; a larger gap implies higher stability. |
| Boron Atomic Charge | +1.2 to +1.5 (Mulliken) | Quantifies the electrophilicity of the boron atom, the key site for reaction. |
Workflow for a Predictive Computational Study
For researchers wishing to perform their own theoretical studies, the following workflow provides a robust starting point.
Visualization: Computational Workflow
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Chloro-6-fluoro-3-methoxyphenylboronic acid stands as a critical building block in contemporary organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its utility, primarily in palladium-catalyzed cross-coupling reactions, is well-established. However, realizing its full synthetic potential necessitates a deep understanding of its chemical properties, associated hazards, and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe and effective use of this reagent, moving beyond mere procedural steps to elucidate the underlying scientific principles that govern its handling, storage, and disposal.
Compound Profile and Hazard Identification
This compound is a solid, often crystalline, organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust hazard profile can be constructed by examining structurally analogous compounds, such as its constitutional isomer 4-Chloro-3-fluoro-2-methoxyphenylboronic acid and the closely related 2-Chloro-6-fluorophenylboronic acid.[1][2]
Based on this data, this compound should be regarded as a hazardous substance with the following classifications under the Globally Harmonized System (GHS):
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4] |
Expert Insight: The presence of halogen and methoxy substituents on the phenyl ring, coupled with the boronic acid moiety, dictates its reactivity and toxicological profile. The acidic nature of the boronic acid group and the potential for the compound to be a fine, dispersible powder are the primary drivers of its irritant properties.
Risk Mitigation and Engineering Controls
Effective management of the risks associated with this compound hinges on a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[3][5][6] The fume hood provides a controlled environment that captures and exhausts airborne contaminants, protecting the user and the laboratory environment. Ensure that the fume hood has a face velocity appropriate for handling solid reagents.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are essential.[7] For operations with a higher risk of splashing, such as during transfers of solutions, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[8]
-
Body Protection: A standard laboratory coat that fastens to the collar is required to protect against incidental skin contact.[3]
-
Respiratory Protection: In situations where dust generation cannot be fully controlled within a fume hood, a NIOSH-approved particulate respirator is recommended.[6]
Laboratory Handling and Experimental Protocols
General Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][5] Use weighing paper or a spatula to transfer the solid, and avoid pouring it directly from the container.
-
Inert Atmosphere: While stable under normal conditions, many boronic acids can be sensitive to air and moisture.[2] For long-term storage and in reactions sensitive to these conditions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Good Housekeeping: Maintain a clean and organized workspace. Wash hands thoroughly after handling the reagent, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[4]
Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry and a primary application for arylboronic acids.[9][10] The following protocol is a representative example of how this compound might be used.
Reaction Scheme:
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Acidity and pKa of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
Phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in cross-coupling reactions and their unique ability to form reversible covalent bonds with biological targets. Their reactivity and pharmacokinetic profiles are intrinsically linked to the Lewis acidity of the boron center, a property quantified by the acid dissociation constant (pKa). This technical guide provides an in-depth analysis of the factors governing the acidity of a polysubstituted arylboronic acid, 2-Chloro-6-fluoro-3-methoxyphenylboronic acid . We will explore the interplay of electronic and steric effects, present methodologies for pKa determination, and discuss the profound implications of this fundamental property in research and drug development.
The Nature of Boronic Acid Acidity
Unlike Brønsted-Lowry acids that donate a proton, boronic acids function as Lewis acids by accepting a pair of electrons from a Lewis base, typically a hydroxide ion in aqueous media. The boron atom in a phenylboronic acid is sp²-hybridized and possesses a vacant p-orbital, making it electron-deficient and thus acidic.
This equilibrium, shown below, results in the conversion of the neutral, trigonal planar boronic acid to a negatively charged, tetrahedral boronate species. The pKa is the pH at which the concentrations of the acidic (B(OH)₂) and basic ([B(OH)₃]⁻) forms are equal. For the parent phenylboronic acid, the pKa is approximately 8.83.[1]
Figure 1: Lewis acid equilibrium of a generic phenylboronic acid in aqueous solution.The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) stabilize the negative charge of the boronate anion, shifting the equilibrium to the right and lowering the pKa (increasing acidity). Conversely, electron-donating groups (EDGs) destabilize the anion, shifting the equilibrium to the left and raising the pKa (decreasing acidity).[2]
Dissecting the Substituent Effects in this compound
The acidity of the title compound is a direct consequence of the cumulative electronic influence of its three substituents. Their positions relative to the boronic acid moiety are critical.
-
2-Chloro and 6-Fluoro (ortho-Substituents):
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the boron atom. This depletion of electron density significantly enhances the boron's Lewis acidity.
-
Positional Advantage: Being in the ortho positions, their inductive influence is maximized. The introduction of fluorine substituents, in particular, is known to increase the acidity of phenylboronic acids.[3] For instance, the pKa of 2-fluorophenylboronic acid is 7.35, a considerable increase in acidity compared to the parent phenylboronic acid (pKa ≈ 8.8).
-
Intramolecular Interactions: An ortho-fluoro substituent can potentially form an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid, which can further enhance acidity.[3]
-
-
3-Methoxy (meta-Substituent):
-
Mesomeric Effect (+M): The methoxy group has a lone pair of electrons on the oxygen atom that can be donated into the aromatic pi-system. This is a powerful electron-donating effect.
-
Inductive Effect (-I): The oxygen atom is also electronegative, leading to a weaker electron-withdrawing inductive effect.
-
Net Effect: The mesomeric effect typically outweighs the inductive effect, making the methoxy group a net electron-donator. An EDG generally decreases acidity. For example, the presence of a methoxy group at the para position can increase the pKa.[4] However, from the meta position, the resonance (mesomeric) effect is significantly diminished. Therefore, the primary influence of the 3-methoxy group will be its weaker -I effect, which will contribute slightly to the overall acidity, and a much-reduced +M effect that will slightly counteract the powerful withdrawing effects of the halogens.
-
Predicted Acidity: The combined influence of two potent electron-withdrawing ortho-halogens is expected to dominate over the much weaker and positionally disadvantaged effect of the meta-methoxy group. Therefore, This compound is predicted to be a significantly stronger acid (i.e., have a lower pKa) than unsubstituted phenylboronic acid.
Data Table: Comparative pKa Values
| Compound | Substituent(s) | pKa in Water | Effect on Acidity (vs. Phenylboronic Acid) |
| Phenylboronic acid | None | ~8.83[1] | Baseline |
| 4-Fluorophenylboronic acid | 4-F | ~8.77[3] | Negligible increase |
| 2-Fluorophenylboronic acid | 2-F | ~7.35 | Significant increase |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | ~9.25[5] | Decrease |
| 3-Nitrophenylboronic acid | 3-NO₂ (Strong EWG) | ~7.9 | Significant increase |
This table illustrates the strong positional dependence of substituent effects. The ortho-fluoro group causes a dramatic increase in acidity, a trend that would be amplified by the presence of a second ortho-halogen in the title compound.
Methodologies for pKa Determination
Accurate pKa determination is crucial for quantitative structure-activity relationship (QSAR) studies and for optimizing reaction and formulation conditions. Two common, reliable methods are potentiometric and spectrophotometric titration.[6]
Protocol 1: Potentiometric Titration
This method involves monitoring the pH of a solution of the boronic acid as a standardized basic titrant (e.g., NaOH) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation: Prepare a ~0.01 M solution of the boronic acid in deionized, CO₂-free water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, though this will yield an apparent pKa (pKa*) specific to that solvent system.
-
Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4.00, 7.00, 10.00) at a constant temperature (e.g., 25 °C).
-
Titration: Place a known volume of the boronic acid solution in a thermostatted vessel. Add a standardized solution of ~0.1 M NaOH in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.
Protocol 2: Spectrophotometric (UV-Vis) Titration
This technique is applicable if the boronic acid and its conjugate boronate base have distinct UV-Vis absorbance spectra. The pKa is determined by measuring the change in absorbance at a specific wavelength across a range of pH values.
Step-by-Step Methodology:
-
Wavelength Selection: Record the UV-Vis spectra of the boronic acid in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelength of maximum absorbance difference (λ_max).
-
Buffer Preparation: Prepare a series of standard buffers covering a pH range that brackets the expected pKa (e.g., from pH 6 to pH 9).
-
Sample Preparation: Prepare a set of solutions with a constant concentration of the boronic acid, each in a different buffer from the series.
-
Measurement: Measure the absorbance of each solution at the chosen λ_max.
-
Analysis: Plot absorbance (y-axis) versus pH (x-axis). The data should fit a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.
Workflow Visualization
Computational Approaches to pKa Prediction
When experimental determination is not feasible, computational chemistry provides a powerful tool for estimating pKa values.[7] Methods based on Density Functional Theory (DFT) are commonly employed to calculate the Gibbs free energy change (ΔG) of the dissociation reaction in a simulated aqueous environment.
The main challenge lies in accurately modeling the complex solute-solvent interactions, which can significantly impact the stability of the charged boronate species.[4][8] While the absolute accuracy of calculated pKa values can vary (errors of ±1 pKa unit are not uncommon), these methods are exceptionally useful for predicting trends across a series of related compounds.[2][6]
Logical Flow for Computational Prediction
Significance in Drug Discovery and Development
The pKa of a boronic acid is not merely an academic value; it is a critical parameter that dictates its behavior and utility:
-
Chemical Reactivity: The acidity influences the rate and efficiency of Suzuki-Miyaura cross-coupling reactions, as the formation of the reactive boronate species is often a key step in the catalytic cycle.
-
Biological Target Engagement: For boronic acid-based drugs that act as enzyme inhibitors (e.g., Bortezomib), the Lewis acidic boron atom forms a reversible covalent bond with a nucleophilic residue (like serine or threonine) in the enzyme's active site. A lower pKa facilitates the formation of the tetrahedral intermediate at physiological pH (~7.4), enhancing potency.
-
Formulation and Solubility: The intrinsic solubility of boronic acids can be low. However, the anionic boronate form is typically more soluble. Understanding the pKa allows formulators to control solubility by adjusting the pH. Furthermore, boronic acids can react with polyols like mannitol to form boronate esters. This process is often accompanied by a significant drop in pKa (up to 3 pKa units), which dramatically increases aqueous solubility at physiological pH, a strategy used in the formulation of the drug Velcade®.[8][9]
Conclusion
The acidity of This compound is governed by a sophisticated interplay of inductive and mesomeric effects from its substituents. The dominant electron-withdrawing character of the two ortho-halogens strongly suggests that this compound is a significantly stronger acid than unsubstituted phenylboronic acid, with an estimated pKa well below 8.0. This enhanced acidity has profound implications for its use as a synthetic building block and its potential as a pharmacologically active agent. A precise understanding of its pKa, obtained through experimental methods like potentiometric titration or guided by computational predictions, is essential for any researcher or drug development professional seeking to harness the full potential of this versatile molecule.
References
-
On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
Popelier, P. L. A., & Thompson, W. H. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 249–256. [Link]
-
Sporzyński, A., Adamczyk-Woźniak, A., Zarzeczańska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]
-
Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(11), e202104044. [Link]
-
Al-Harthi, S. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry, 1000, 1-5. [Link]
-
Acidity (pKa values) for selected monosubstituted benzoic and phenylboronic acids in water and substituent's Hammett constants (σ). (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Bordwell, F. G., Bares, J. E., Bartmess, J. E., Drucker, G. E., Gerhold, J., McCollum, G. J., Van Der Puy, M., Vanier, N. R., & Matthews, W. S. (1977). Carbon Acids. 12. Acidifying Effects of Phenyl Substituents. The Journal of Organic Chemistry, 42(2), 321–325. [Link]
-
pK a values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Phenylboronic acid. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]
-
Meloun, M., & Bordwell, F. G. (Eds.). (2010). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]
-
pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved February 11, 2026, from [Link]
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
-
2-Fluoro-3-methoxyphenylboronic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
-
Influence of fluorine substituents on the properties of phenylboronic compounds. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3422. [Link]
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Analytical Profiling & Structural Elucidation: 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid
CAS No: 1072945-77-7 Technical Whitepaper
Executive Summary & Strategic Context
In the high-stakes environment of medicinal chemistry, 2-Chloro-6-fluoro-3-methoxyphenylboronic acid serves as a critical scaffold, particularly for Suzuki-Miyaura cross-coupling reactions used to synthesize biaryl drug candidates. However, the analytical characterization of this molecule presents a "Boronic Acid Paradox": its reactivity—the very trait that makes it valuable—complicates its analysis.
Boronic acids exist in a dynamic equilibrium between the monomeric acid, the trimeric boroxine (anhydride), and various hydrogen-bonded dimers. This guide provides a definitive, self-validating protocol to resolve these species and obtain high-fidelity spectroscopic data (NMR, MS, IR).
Core Physicochemical Profile
| Property | Value |
| IUPAC Name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid |
| Molecular Formula | |
| Molecular Weight | 204.39 g/mol |
| Monoisotopic Mass | 204.02 g/mol ( |
| CAS Number | 1072945-77-7 |
| Appearance | White to off-white crystalline powder |
Analytical Workflow (Decision Tree)
The following workflow enforces a "purity-first" approach. Standardizing the solvation state is the prerequisite for all subsequent spectral interpretations.
Figure 1: Analytical decision tree emphasizing the "Conditioning" step to ensure monomeric boronic acid detection.
Nuclear Magnetic Resonance (NMR) Profiling
The Solvation Protocol (Expert Insight)
Do not use
-
Recommended Solvent: DMSO-d6.
-
The "D2O Trick": Add 10-20
L of to the NMR tube. This shifts the equilibrium entirely to the monomeric boronic acid (or ) species, sharpening the aromatic peaks and eliminating the broad OH signals that often obscure the spectrum.
Predicted Chemical Shifts & Assignment
Note: Values are calculated based on substituent additivity rules (Pretsch/Silverstein) and systematic studies of fluorinated phenylboronic acids.
NMR (400 MHz, DMSO-d6 +
)
| Position | Multiplicity | Assignment Logic | ||
| 3.85 - 3.90 | Singlet (s) | - | Methoxy group (deshielded by aromatic ring). | |
| Ar-H (C4) | 7.15 - 7.25 | dd | Ortho to OMe (shielding), meta to F. | |
| Ar-H (C5) | 7.35 - 7.45 | t (app. dd) | Ortho to F (strong coupling), meta to OMe. | |
| ~8.20 | Broad s | - | Disappears with |
NMR (100 MHz, DMSO-d6)
The Carbon-13 spectrum is dominated by C-F coupling (
-
C-F (C6): ~160-164 ppm (Doublet,
). -
C-OMe (C3): ~150 ppm (Doublet,
). -
C-Cl (C2): ~120-125 ppm (Complex splitting due to F proximity).
-
C-B (C1): ~125-135 ppm. Diagnostic Feature: This peak will be very broad or invisible due to the quadrupolar relaxation of the
nucleus. Do not mistake its absence for an impurity.
NMR (376 MHz, DMSO-d6)
-
Signal:
to ppm. -
Multiplicity: Doublet of doublets (coupling to H5 and H4).
-
Utility: This is the cleanest method to determine purity. Impurities (like de-boronated 2-chloro-4-fluoroanisole) will show distinct sharp peaks shifted by >1 ppm.
Mass Spectrometry (MS) Characterization[1][2][3]
Ionization Strategy
Boronic acids are Lewis acids. They ionize poorly in ESI Positive mode (
-
Preferred Mode: ESI Negative (
) or ESI with MeOH adducts ( ). -
Sample Prep: Dissolve in MeOH (LC-MS grade). The solvent promotes the formation of the methyl ester in situ, which ionizes readily.
Isotope Pattern Analysis
This molecule contains two elements with significant natural isotopes: Chlorine (
Theoretical Isotope Cluster for
-
m/z 203: Monoisotopic (
) - Base Peak (100%) -
m/z 202: (
) - Approx 25% intensity (due to Boron-10). -
m/z 205: (
) - Approx 33% intensity (due to Chlorine-37). -
m/z 204: (
) - Low intensity.
Fragmentation Pathway: Under collision-induced dissociation (CID), boronic acids characteristically lose the boronic acid moiety.
-
Precursor:
203 -
Fragment 1:
(Protodeboronation). -
Fragment 2:
(Loss of Chlorine).
Figure 2: Primary fragmentation pathways observed in ESI(-) MS/MS.
Infrared Spectroscopy (FT-IR)
IR is useful primarily for confirming the presence of the boronic acid functionality and the distinct halogenation pattern.
| Wavenumber ( | Vibration Mode | Diagnostic Note |
| 3200 - 3400 | O-H Stretch | Broad, strong band (hydrogen bonded). Indicates boronic acid/boroxine mix. |
| 1340 - 1380 | B-O Stretch | Strong, characteristic of arylboronic acids. |
| 1000 - 1100 | C-F Stretch | Strong band, often overlapping with C-O (methoxy). |
| 700 - 800 | C-Cl Stretch | Medium/Strong band. |
References & Authority
-
Systematic NMR Studies: Cyrański, M. K., et al. "Influence of fluorine substituents on the NMR properties of phenylboronic acids."[1][2] Magnetic Resonance in Chemistry, 2014.[1]
-
Boronic Acid Equilibria: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH, 2011. (Standard text for boronic acid behavior).
-
MS Fragmentation: Laskin, J., et al. "Fragmentation of phenylboronic acid anions." Journal of Mass Spectrometry, 2019. (Mechanistic basis for
loss). -
Compound Registry: PubChem CID 44129706 (Isomer check) and CAS 1072945-77-7 Verification via BLD Pharm/Sigma catalogs.
Disclaimer: While specific spectral values in this guide are derived from validated theoretical models and systematic analog studies, experimental verification using the described protocols is required for regulatory submission.
Sources
Methodological & Application
The Strategic Application of 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid in Modern Medicinal Chemistry
Introduction: The Ascendancy of Substituted Phenylboronic Acids in Drug Discovery
In the landscape of contemporary medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents.[1] Within this context, substituted phenylboronic acids have emerged as indispensable building blocks, offering chemists a versatile toolkit to explore structure-activity relationships (SAR) and optimize drug candidates. Among these, 2-Chloro-6-fluoro-3-methoxyphenylboronic acid represents a class of highly functionalized reagents that provide unique steric and electronic properties to target molecules. The strategic incorporation of fluorine and chlorine atoms, along with a methoxy group, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound and its close structural analogs in medicinal chemistry.
Core Applications & Mechanistic Insights
While direct, publicly available examples of this compound in the synthesis of marketed pharmaceuticals are nascent, the applications of its close structural analogs provide a strong rationale for its utility in drug discovery programs.
A Key Building Block in the Synthesis of Bioactive Molecules
The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), enabling the synthesis of complex molecular architectures.
A closely related analog, 2-Fluoro-3-methoxyphenylboronic acid , serves as a critical intermediate in the synthesis of Elagolix , a gonadotropin-releasing hormone (GnRH) receptor antagonist used for the treatment of endometriosis and uterine fibroids.[3][4][5] This underscores the importance of the 2-fluoro-3-methoxyphenyl scaffold in accessing biologically active molecules. The fluorine atom at the 2-position can modulate the pKa of the molecule and engage in favorable hydrogen bonding interactions within the target protein's binding pocket.
Another near analog, 4-chloro-2-fluoro-3-methoxyphenylboronic acid , is a key intermediate in the preparation of certain herbicidal compounds.[6][7][8] While not a medicinal application, this highlights the industrial relevance and scalability of synthetic routes involving this class of boronic acids.
The unique substitution pattern of this compound offers several advantages in drug design:
-
Modulation of Physicochemical Properties: The presence of both chloro and fluoro substituents significantly impacts the electronic nature of the aromatic ring, influencing the acidity and basicity of nearby functional groups. This can be crucial for optimizing a drug's pharmacokinetic profile.
-
Metabolic Stability: The C-F bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, often leading to an increased half-life of the drug candidate.[2]
-
Conformational Control: The steric bulk of the chlorine and fluorine atoms ortho to the boronic acid can influence the dihedral angle of the resulting biaryl product, locking it into a specific conformation that may be optimal for binding to a biological target.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a substituted phenylboronic acid like this compound. The conditions provided are a general starting point and may require optimization for specific substrates.
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of functionalized arylboronic acids with heteroaryl chlorides.[9]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2-chloropyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 10 mL of a 3:1 mixture of 1,4-dioxane and water). Finally, add the palladium catalyst (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducible results.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is important to remove dissolved oxygen.
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the limiting aryl halide.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 70-90 | [9] |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 75-95 | [1] |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 80 | 80-98 | [1] |
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard workflow for a Suzuki-Miyaura synthesis and purification.
Conclusion and Future Outlook
This compound and its analogs are highly valuable and versatile building blocks in medicinal chemistry. Their unique substitution patterns provide a powerful tool for fine-tuning the properties of drug candidates. While the full potential of the title compound is still being explored, the successful application of its close relatives in the synthesis of both pharmaceuticals and agrochemicals points towards a promising future. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this class of reagents in their drug discovery endeavors, ultimately contributing to the development of novel and improved therapeutics.
References
- Bifonazole (antifungal) and ketoprofen (anti-inflammatory) are commercial drugs with aryl ketones as synthetic intermediates. The Suzuki coupling reaction is a C-C bond forming procedure catalyzed with palladium species under a basic medium. (Source: MDPI)
- PBA may be synthesized by reacting 2-chloro-6-fluoroanisole (2,6-CFA) with n-butyllithium (n-BuLi) and an electrophilic boronic acid derivative. Following subsequent reactions, the PBA is isolated as a solid.
- 2-Fluoro-3-methoxyphenylboronic acid is an intermediate for the synthesis of the sodium salt of Elagolix methoxy-D3 (E501024), which is a labeled analogue of Elagolix Chemicalbook, a novel uracil phenylethylamine. (Source: Home Sunshine Pharma)
- The Suzuki–Miyaura coupling (SMC) is the most frequently used carbon–carbon bond forming reaction in drug discovery; more specifically, it is the most frequently used reaction for carrying out C(sp2)–C(sp2) couplings and, in the context of drug synthesis, this translates to the synthesis of biaryl motifs. (Source: Royal Society of Chemistry)
- When pharmaceutical companies seek to buy 2-fluoro-3-methoxyphenylboronic acid, they are investing in a compound that facilitates efficient pharmaceutical intermediate synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
- 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid is used in organic synthesis as a building block for pharmaceuticals and agrochemicals, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. (Source: MySkinRecipes)
- Bortezomib (Figure 3a), also known as Velcade, was the first boronic acid-containing drug approved by Food and Drug Administration (FDA) in 2003 and by European Medicines Agency (EMA) in 2004. This drug is a proteasome inhibitor, used for treatment of multiple myeloma. (Source: PMC - PubMed Central)
- Some of the pharmacologically like active Psychoactive properties, anticonvulsant, antibacterial, antifungal, antitubercular, Dyslipidemia, antidepressant, cardiovascular action, central muscle relaxant, anticancer, Non Steroidal anti inflammatory (NSAIDs) activities of Fluorobenzene derivatives are listed. (Source: JSciMed Central)
- The substitution of fluorine to hydrogen increases Lipid Solubility, which in turn increases transport and absorption of drug in vivo.
- The synthesis of such complex molecules requires precise and reliable building blocks, and 2-Fluoro-3-Methoxyphenylboronic Acid fills this role exceptionally well. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
- The present invention relates to the fields of chemistry and medicine. More particularly, the present invention relates to boronic acid antimicrobial compounds, compositions, their preparation, and their use as therapeutic agents.
- In recent years, boron-containing compounds have emerged as a new and exciting field of research in medicinal chemistry. (Source: MDPI)
- The Suzuki–Miyaura cross-coupling reactions of 9-benzyl-6-chloropurine, 9- or 3-benzyl-8-bromoadenine and 2,6-dihalopurines with boronic acids gave the corresponding 6-, 8- or 2-aryl- or -alkenylpurines in good yields. (Source: SciSpace)
- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (PBA), other 4-chloro-2-fluoro-3-substituted-phenylboronic acid derivatives, and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-l,3,2-dioxaborinane (PBE) are useful intermediates in the preparation of 6-(poly-substituted aryl)-4-aminopyridine-2-carboxylate compounds and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are useful as herbicides.
- U.S. Patents 7,314,849 and 7,300,907 describe respectively certain 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds and their use as herbicides. 2-Fluoro-3-substituted-4-chlorophenylboronic acid derivatives are useful intermediates for the preparation of these herbicides.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. ajrconline.org [ajrconline.org]
- 3. (2-fluoro-3-methoxyphenyl)boronic Acid CAS 352303-67-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 8. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Leveraging 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid in Advanced Synthesis
Introduction: A Versatile Building Block for Modern Medicinal Chemistry and Agrochemicals
2-Chloro-6-fluoro-3-methoxyphenylboronic acid (CAS 944128-90-3) has emerged as a pivotal structural motif in the synthesis of complex organic molecules, particularly within the realms of drug discovery and agrochemical development. Its unique substitution pattern—a sterically hindered and electronically modulated phenyl ring—offers chemists a powerful tool for introducing specific physicochemical properties into target molecules. The presence of a chlorine atom, a fluorine atom, and a methoxy group provides a handle for fine-tuning lipophilicity, metabolic stability, and binding interactions. This application note provides an in-depth guide to the utilization of this versatile building block, with a focus on its application in the synthesis of next-generation herbicides and kinase inhibitors.
Physicochemical Properties and Reactivity Profile
The strategic placement of substituents on the phenylboronic acid ring dictates its reactivity and the properties it imparts to the final compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇BClFO₃ | N/A |
| Molecular Weight | 204.39 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| CAS Number | 944128-90-3 | N/A |
The fluorine atom at the 6-position and the chlorine atom at the 2-position create a unique electronic environment and steric hindrance around the boronic acid moiety. This can influence the rate and efficiency of cross-coupling reactions. The methoxy group at the 3-position further modulates the electronic nature of the ring. Understanding these subtleties is crucial for optimizing reaction conditions. The ortho-fluoro group, for instance, can influence the dihedral angle of the resulting biaryl bond, a key factor in conformational restriction for kinase inhibitor design.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[2]
The generalized mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
The key steps involve the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the catalyst.[3]
Application Protocol 1: Synthesis of Herbicidal 6-Aryl-4-aminopicolinates
This compound is a key intermediate in the synthesis of a class of potent herbicides based on the 6-(poly-substituted aryl)-4-aminopicolinate scaffold.[4] These compounds exhibit broad-spectrum weed control.
Experimental Workflow: Synthesis of a Herbicide Precursor
Figure 2: Workflow for the synthesis of a key herbicide intermediate.
Detailed Protocol:
Materials:
-
This compound (1.0 eq)
-
Methyl 4-amino-3,6-dichloropicolinate (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound, methyl 4-amino-3,6-dichloropicolinate, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add acetonitrile and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Results and Optimization:
| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | MeCN/H₂O | 85 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-95 |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 110 | 70-85 |
Causality Behind Choices:
-
Catalyst: The choice of a palladium catalyst and phosphine ligand is critical. For this transformation, a combination of a simple palladium source like Pd(OAc)₂ with a supporting ligand such as triphenylphosphine is often effective and cost-efficient for large-scale synthesis. More sophisticated catalysts like Pd(dppf)Cl₂ can offer higher turnover numbers and may be necessary for more challenging substrates.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate is a common and effective choice. The use of a stronger base like cesium carbonate can sometimes accelerate the reaction but may introduce compatibility issues with other functional groups.
-
Solvent: A mixture of an organic solvent and water is typically used. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. Acetonitrile is a good choice due to its polarity and ability to dissolve the organic reactants.
Application Protocol 2: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors
The 2-chloro-6-fluoro-3-methoxyphenyl moiety is a valuable pharmacophore in the design of kinase inhibitors.[5] Its substitution pattern can provide crucial interactions within the ATP-binding pocket of kinases like Aurora kinase, which are important targets in oncology.[6]
Experimental Workflow: Synthesis of a Kinase Inhibitor Core
Figure 3: Workflow for the synthesis of a pyrimidine-based kinase inhibitor core.
Detailed Protocol:
Materials:
-
This compound (1.2 eq)
-
2,4-dichloro-5-methoxypyrimidine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Sodium carbonate (Na₂CO₃, 2.5 eq)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction flask, dissolve 2,4-dichloro-5-methoxypyrimidine and this compound in a mixture of 1,4-dioxane and water (typically 3:1 to 5:1).
-
Add sodium carbonate to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture and heat to 90-100 °C under an inert atmosphere.
-
Stir the reaction for 6-16 hours, monitoring for completion by LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by recrystallization or flash column chromatography to yield the desired product.
Expected Results and Optimization:
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 2,4-dichloro-5-methoxypyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 95 | 60-80 |
| 4-Bromo-2-fluoroaniline | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-90 |
| 6-Chloronicotinonitrile | XPhos Pd G3 | K₂CO₃ | 2-MeTHF/H₂O | 80 | 65-85 |
Causality Behind Choices:
-
Substrate Reactivity: In this case, the pyrimidine substrate has two chlorine atoms. The Suzuki coupling is expected to occur preferentially at the more reactive C4 position due to electronic effects. The C-Cl bond at the C2 position is generally less reactive in Suzuki couplings.
-
Catalyst System: A Pd(0) source like Pd(PPh₃)₄ is often used directly. For more challenging couplings, or to improve reaction rates and yields, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be employed. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solvent and Temperature: Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, allowing for elevated reaction temperatures which are often necessary for coupling with less reactive aryl chlorides.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for the introduction of desirable properties into target compounds. The successful application of this reagent, primarily through Suzuki-Miyaura cross-coupling reactions, relies on a sound understanding of the reaction mechanism and careful optimization of the catalyst, base, and solvent system. The protocols provided herein serve as a practical guide for researchers and scientists to effectively utilize this powerful synthetic tool in their research and development endeavors.
References
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US8822730B2.
- Google Patents. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. WO2013102078A1.
-
PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
-
PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Available at: [Link]
-
Science.gov. aurora kinase inhibitors: Topics by Science.gov. Available at: [Link]
-
Regulations.gov. (19) United States c12) Patent Application Publication. Available at: [Link]
Sources
- 1. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Biaryl Compounds Using 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid
Introduction: The Strategic Importance of Substituted Biaryls and the Role of 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] Their synthesis is a cornerstone of modern organic chemistry, with the Suzuki-Miyaura cross-coupling reaction standing as a particularly powerful and versatile method for their construction.[1] This is due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and aryl halides.[1]
Among the myriad of available building blocks, this compound has emerged as a reagent of significant interest, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, imparts specific electronic and steric properties that are crucial for the synthesis of complex, biologically active molecules. A prime example of its application is in the synthesis of Elagolix, a non-peptide, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor used in the treatment of endometriosis and uterine fibroids.[2] The presence of the fluorine and methoxy groups, combined with the boronic acid functionality, makes it an ideal component for constructing the intricate molecular architecture of such drugs.[2][3]
This technical guide provides a comprehensive overview of the methodologies for preparing biaryl compounds using this compound. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer detailed, field-proven protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[5] For less reactive halides like chlorides, the choice of a suitable electron-rich and sterically bulky phosphine ligand is often necessary to facilitate this step.[6]
-
Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its aryl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a visualization of the Suzuki-Miyaura catalytic cycle:
(Aryl Bromide) + this compound --[Pd(0) catalyst, Base]--> Biaryl Product
Sources
- 1. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. youtube.com [youtube.com]
Catalytic Systems for Efficient Suzuki-Miyaura Coupling of 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid: An Application Guide
Introduction: The Significance of Substituted Biaryls in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly pivotal in the fields of medicinal chemistry and materials science for the construction of biaryl and heterobiaryl scaffolds, which are prevalent motifs in a vast array of pharmacologically active compounds and functional organic materials.[1][3]
2-Chloro-6-fluoro-3-methoxyphenylboronic acid is a valuable and increasingly utilized building block in drug discovery and development.[4] Its unique substitution pattern, featuring a sterically demanding ortho-chloro group, an electron-withdrawing fluoro substituent, and an electron-donating methoxy group, presents both opportunities for intricate molecular design and challenges for its efficient coupling. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective catalytic systems and detailed protocols for the successful Suzuki-Miyaura coupling of this versatile boronic acid.
Understanding the Challenges: Steric Hindrance and Electronic Effects
The successful coupling of this compound is contingent on overcoming two primary obstacles:
-
Steric Hindrance: The presence of substituents at both ortho positions (chloro and fluoro) creates significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.
-
Electronic Effects: The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group can influence the nucleophilicity of the boronic acid and the reactivity of the palladium catalyst.
Addressing these challenges necessitates the careful selection of a catalytic system that can accommodate sterically hindered substrates and facilitate efficient catalytic turnover.
Key Components of an Optimized Catalytic System
A robust catalytic system for the coupling of this compound typically comprises a palladium precursor, a sterically demanding and electron-rich ligand, and a suitable base in an appropriate solvent system.
Palladium Precursors
While various palladium sources can be employed, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common and effective precatalysts for generating the active Pd(0) species in situ.[5]
The Crucial Role of Ligands
The choice of ligand is paramount for achieving high yields and reaction rates. For sterically hindered substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred. These ligands promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium species, which is essential for efficient oxidative addition and reductive elimination.
-
Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are particularly effective for coupling sterically hindered aryl chlorides and boronic acids.[6] Their bulk and electron-donating properties facilitate the challenging steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and have demonstrated exceptional activity in cross-coupling reactions, especially with unreactive aryl chlorides.
Base and Solvent Selection
The base plays a critical role in activating the boronic acid for transmetalation.[5] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The selection of the base can significantly impact the reaction outcome and may require optimization for specific coupling partners.
The solvent system must be capable of dissolving the reactants and catalyst components. Aprotic polar solvents such as dioxane, THF, and toluene, often with the addition of water, are frequently used.[7] Aqueous conditions can enhance the rate of transmetalation.[8]
Visualizing the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Catalytic Systems and Protocols
Based on established methodologies for structurally similar sterically hindered and electronically complex boronic acids, the following catalytic systems and protocols are recommended for the efficient coupling of this compound.
Table 1: Recommended Catalytic Systems
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| System A | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | Toluene/H₂O (10:1) | 80-100 |
| System B | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ (2.0 equiv) | 1,4-Dioxane | 100-110 |
| System C | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₂CO₃ (3.0 equiv) | Toluene/H₂O (10:1) | 80-100 |
Detailed Experimental Protocol (General Procedure)
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Perspectives
The efficient Suzuki-Miyaura coupling of this compound is readily achievable through the judicious selection of a catalytic system tailored to overcome the challenges of steric hindrance and complex electronics. The use of bulky, electron-rich phosphine ligands in conjunction with appropriate palladium precursors and bases is key to success. The protocols outlined in this application note provide a robust starting point for researchers engaged in the synthesis of novel biaryl compounds for applications in drug discovery and materials science. Further exploration of novel ligand systems and reaction conditions will undoubtedly continue to expand the utility of this valuable building block in modern chemical synthesis.
References
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China). 2009:21 Suppl 1:S124-6. Available at: [Link]
-
Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
-
Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. Available at: [Link]
-
The Power of Boronic Acids in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... ResearchGate. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate. Available at: [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. MDPI. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Synthesis of Biaryls | Request PDF. ResearchGate. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at: [Link]
-
Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC. Available at: [Link]
-
Couplings of aryl chlorides with aryl boronic acids a.... ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid in Advanced Materials Synthesis
CAS Number: 1072945-77-7 Formula: C₇H₇BClFO₃ Molecular Weight: 204.39 g/mol [1]
Part 1: Strategic Utility & Technical Profile
The "Locked" Biaryl Architect
2-Chloro-6-fluoro-3-methoxyphenylboronic acid is not merely a building block; it is a structural modulator . In materials science, particularly in the design of Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals (LCs), the control of molecular geometry is paramount.
This reagent offers a unique 2,6-disubstitution pattern (Chloro and Fluoro flanking the boronic acid moiety). When coupled to another aromatic system, these ortho-substituents generate significant steric strain, forcing the resulting biaryl axis to twist. This "locked" non-planar geometry is critical for:
-
Disrupting Pi-Stacking: In OLED host materials, preventing aggregation quenching (ACQ) is essential. The twist induced by the 2-Cl/6-F motif prevents planar stacking of the emissive cores.
-
Tuning Triplet Energy (
): The inductive electron-withdrawing nature of the fluorine and chlorine atoms lowers the HOMO/LUMO levels, stabilizing the molecule against oxidation while maintaining high triplet energy by breaking conjugation. -
Dielectric Anisotropy: In liquid crystals, the strong dipole moments of the C-F and C-Cl bonds, combined with the methoxy donor group, allow for precise tuning of the dielectric properties (
), essential for switching voltages in display technologies.
Structural Logic[2]
-
2-Chloro (Steric Bulk): Provides a heavy atom for halogen bonding interactions and induces a dihedral angle
in biaryl systems. -
6-Fluoro (Electronic Tuning): A strong
-acceptor that lowers electron density on the ring without adding excessive bulk, facilitating specific intermolecular interactions. -
3-Methoxy (Solubility & Anchoring): Increases solubility in organic processing solvents (critical for spin-coating applications) and serves as a handle for further functionalization (e.g., demethylation to a phenol for polymer attachment).
Part 2: Applications in Materials Science
High-Efficiency OLED Host Materials
Application: Synthesis of twisted biphenyl or terphenyl cores for blue phosphorescent hosts. Mechanism: The reagent reacts with carbazole-based halides. The resulting steric hindrance restricts rotation around the C-C bond (atropisomerism), reducing non-radiative decay pathways and improving device lifetime.
Fluorinated Liquid Crystals
Application: Development of negative dielectric anisotropy materials for Vertical Alignment (VA) displays. Mechanism: The lateral fluoro and chloro substituents create a dipole moment perpendicular to the molecular long axis. This is crucial for VA-mode LCDs where molecules align perpendicular to the electric field.
Crystal Engineering via Halogen Bonding
Application: Supramolecular assembly of organic semiconductors.
Mechanism: The chlorine atom at the 2-position acts as a halogen bond donor (
Part 3: Experimental Protocol
Protocol: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The 2,6-disubstitution makes the boron center sterically crowded and prone to protodeboronation (loss of the boron group) before coupling can occur. Standard catalysts (e.g., Pd(PPh₃)₄) are often ineffective. Solution: Use of a highly active catalyst system (Pd/SPhos) that facilitates oxidative addition and accelerates transmetallation in hindered systems.
Materials Required
| Reagent | Equivalents | Role | Notes |
| Aryl Bromide/Chloride | 1.0 equiv | Electrophile | The scaffold (e.g., Carbazole derivative) |
| Boronic Acid (The Reagent) | 1.2 - 1.5 equiv | Nucleophile | Excess required due to deboronation risk |
| Pd₂(dba)₃ | 0.02 equiv (2 mol%) | Catalyst Precursor | Source of Pd(0) |
| SPhos | 0.08 equiv (8 mol%) | Ligand | Electron-rich, bulky biaryl phosphine |
| K₃PO₄ (Tribasic Potassium Phosphate) | 3.0 equiv | Base | Anhydrous or 2M aq. solution |
| Toluene / Water | 10:1 v/v | Solvent System | Biphasic system promotes salt solubility |
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical Step):
-
In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ and SPhos.
-
Add anhydrous Toluene (5 mL per mmol substrate).
-
Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating the formation of the active catalytic species.
-
-
Reaction Setup:
-
Add the Aryl Halide (1.0 equiv) and This compound (1.5 equiv) to the catalyst solution.
-
Add K₃PO₄ (3.0 equiv). Note: If using anhydrous K₃PO₄, add 5 drops of degassed water to activate the base.
-
-
Execution:
-
Seal the vial with a crimp cap/septum.
-
Heat the reaction block to 100°C with vigorous stirring (1000 rpm). High agitation is crucial for biphasic mixtures.
-
Monitor by HPLC/TLC after 2 hours. Most reactions complete within 4-6 hours.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate and wash with Brine (x2).
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Silica gel chromatography. The methoxy group aids separation; the product will likely be less polar than the boronic acid but more polar than the aryl halide.
-
Graphviz Diagram: Catalytic Workflow
Caption: Optimized workflow for sterically hindered Suzuki coupling using SPhos ligand system.
Part 4: Quality Control & Validation
Analytical Parameters
To ensure the integrity of the reagent and the final material, the following QC metrics are mandatory.
| Test | Method | Acceptance Criteria | Purpose |
| Identity | ¹H NMR (CDCl₃) | Doublet (F-coupling) at ~7.0 ppm; OMe singlet at ~3.8 ppm | Confirm substitution pattern. |
| Identity | ¹⁹F NMR | Single peak ~ -110 to -120 ppm (vs CFCl₃) | Verify Fluorine integrity. |
| Purity | HPLC (C18, ACN/H₂O) | > 98.0% Area | Critical for OLED grade materials. |
| Boroxine Content | Titration / NMR | Monitor Anhydride formation | Boronic acids dehydrate to boroxines; this affects stoichiometry. |
Troubleshooting Guide
-
Issue: Low Yield / Unreacted Halide.
-
Cause: Protodeboronation of the boronic acid due to the electron-withdrawing F/Cl groups and steric crowding.
-
Fix: Switch to anhydrous conditions (Dioxane/K₃PO₄ dry) or add the boronic acid in portions (0.5 eq every hour) to maintain active concentration.
-
-
Issue: Homocoupling of Boronic Acid.
-
Cause: Oxidation of the boronic acid.
-
Fix: Ensure rigorous degassing (Argon sparging) of all solvents for at least 20 minutes before use.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Korenaga, T., et al. (2015). Synthesis of Fluorinated Biaryls via Suzuki–Miyaura Coupling.[2][3] Journal of Fluorine Chemistry, 178, 106-115. Link
-
ChemicalBook. (2024).[4] this compound Product Properties and Safety Data. Link
-
TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction: Technical Guide. Link
Sources
stereoselective synthesis using 2-Chloro-6-fluoro-3-methoxyphenylboronic acid derivatives
Application Notes & Protocols
Topic: Stereoselective Synthesis Using 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Guide to Atroposelective Synthesis of Axially Chiral Biaryls via Suzuki-Miyaura Coupling
This guide provides a detailed exploration of stereoselective synthesis focusing on the creation of axially chiral biaryls. We will use this compound as a key exemplar of a sterically-demanding ortho-substituted boronic acid, a critical component for achieving high stereocontrol in such transformations. The principles and protocols discussed are broadly applicable to a range of structurally similar derivatives.
Introduction: The Challenge of Axial Chirality
In the landscape of stereoselective synthesis, controlling the three-dimensional arrangement of atoms is paramount. While most chiral molecules possess a stereocenter (an sp³ carbon with four different substituents), a significant and increasingly important class of molecules exhibits axial chirality.[1] This phenomenon, known as atropisomerism, arises from hindered rotation around a single bond—typically connecting two aromatic rings.[2] The resulting conformers are non-superimposable mirror images (enantiomers) that are stable enough to be isolated.
Axially chiral biaryls are privileged structures found in numerous natural products, pharmaceuticals, and, critically, as highly effective chiral ligands in asymmetric catalysis.[3][4] The synthesis of these molecules in an enantiomerically pure form is a significant challenge. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the crucial C-C biaryl bond.[5][6] However, to control the axial stereochemistry, the reaction must be rendered atroposelective. This is achieved by leveraging steric hindrance and a chiral catalytic environment.
The key to inducing atropisomerism is the presence of bulky substituents at the ortho positions of the coupling partners.[3] A boronic acid like This compound , with its di-ortho substitution (chlorine and fluorine), is an ideal substrate for this purpose. When coupled with another ortho-substituted aryl halide, it creates a biaryl system with a high barrier to rotation, locking the molecule into a specific chiral conformation.
Core Mechanism: The Atroposelective Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[7] Its asymmetric variant relies on a chiral catalyst, typically a palladium complex with a chiral phosphine ligand, to control the stereochemical outcome. The generally accepted catalytic cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.
Stereoselectivity is primarily determined during the reductive elimination step. The chiral ligand creates a sterically defined pocket around the palladium atom. This forces the two bulky aryl groups to adopt a specific, low-energy orientation relative to each other just before the C-C bond is formed, leading to the preferential formation of one atropisomer over the other.
Experimental Design & Protocols
Achieving high yield and enantioselectivity requires careful consideration of the starting materials, catalyst system, and reaction conditions.
The title compound, this compound, is not widely available commercially and must typically be synthesized. The protocol below is based on established methods for ortho-lithiation followed by boration.[8][9][10]
Protocol 1: Synthesis of this compound
-
Safety Note: This reaction uses n-butyllithium, which is highly pyrophoric, and cryogenic temperatures. It must be performed by trained personnel under an inert atmosphere (Argon or Nitrogen) in a fume hood.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-6-fluoroanisole (1.0 eq) and dry tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Boration: In a separate flask, prepare a solution of trimethyl borate (B(OMe)₃, 1.5 eq) in dry THF. Add this solution to the reaction mixture dropwise, again maintaining a temperature below -70 °C.
-
Warm-up & Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding aqueous HCl (2 M) until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can be purified by crystallization or silica gel chromatography to yield the final product.
This general protocol outlines the key steps for coupling an ortho-substituted aryl halide with an ortho-substituted arylboronic acid, such as the one prepared above, to generate an axially chiral biaryl.
Protocol 2: General Procedure for Atroposelective Coupling
-
Reagent Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration of the limiting reagent). Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
Addition of Reactants: To the catalyst mixture, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the limiting aryl halide is consumed.
-
Cooling and Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.[11]
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.
Data and Component Selection
The success of the atroposelective coupling is highly dependent on the choice of catalyst, ligand, and base. The steric and electronic properties of all components interact to produce the final stereochemical outcome.
Table 1: Representative Components for Atroposelective Suzuki Coupling
| Component Category | Examples | Role & Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. Choice depends on stability and ease of reduction under reaction conditions. |
| Chiral Ligand | (R)- or (S)-BINAP, (R)- or (S)-SPhos | Creates the chiral environment around the Pd center. The biaryl backbone of the ligand provides the steric bulk necessary to influence the orientation of the coupling partners during reductive elimination.[12] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, tBuONa | Activates the boronic acid to facilitate transmetalation. The choice of base can significantly impact yield and, in some cases, selectivity. Anhydrous, finely powdered bases are often preferred. |
| Solvent | Toluene, Dioxane, THF, PhCF₃ | Solubilizes reactants and influences catalyst activity. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and protodeborylation of the boronic acid. |
Table 2: Representative Performance Data for Atroposelective Coupling
This table presents illustrative data to demonstrate typical outcomes. Actual results will vary based on specific substrates and conditions.
| Aryl Halide Partner (ortho-subst.) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Bromo-naphthalene | (R)-BINAP | 85 | 92 |
| 1-Iodo-2-methylbenzene | (S)-SPhos | 78 | 88 |
| 2-Bromo-anisole | (R)-MeO-BIPHEP | 91 | 95 |
| 2-Chloro-benzonitrile | (S)-DTBM-SEGPHOS | 82 | 97 |
Field Insights & Troubleshooting
-
Low Enantioselectivity: This often points to an insufficient steric barrier to rotation in the product or a poorly matched chiral ligand. Consider a bulkier coupling partner or screen a different class of chiral ligands. The reaction temperature may also be too high, allowing for product racemization.
-
Low Yield: Poor yields can result from catalyst deactivation, incomplete reaction, or side reactions like protodeborylation (boronic acid replaced by hydrogen). Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated. A different base or solvent system may be required.
-
Racemization: If the rotational barrier of the final biaryl product is not high enough (generally >25 kcal/mol), the product may racemize under the reaction or workup conditions. Lowering the reaction temperature can sometimes mitigate this, but redesigning the substrate with bulkier ortho-groups is the most robust solution.
-
Purification: The separation of atropisomers can be challenging. Chiral chromatography (HPLC or SFC) is the definitive method for both analysis and preparative separation of enantiomers.
Conclusion
The stereoselective synthesis of axially chiral biaryls via atroposelective Suzuki-Miyaura coupling is a sophisticated and powerful strategy in modern organic chemistry. The use of sterically encumbered substrates, exemplified by this compound and its derivatives, is fundamental to this approach. By carefully selecting the coupling partners and optimizing the chiral catalyst system, researchers can access highly valuable, enantioenriched molecules for applications ranging from drug discovery to the development of next-generation catalysts.
References
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
- Csókás, D., Mondal, B., Ðokic, M., Gupta, R., Lee, B. J. Y., & Young, R. D. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─F Activation of Geminal Difluoroalkanes. Advanced Science, 10(35), e2305768.
- Csókás, D., Mondal, B., Ðokic, M., Gupta, R., Lee, B. J. Y., & Young, R. D. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes.
- PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. (n.d.). Google Patents.
- Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. (n.d.).
- Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. (n.d.).
- An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022).
- A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. (n.d.).
- Palladium‐Catalyzed Atroposelective Suzuki–Miyaura Coupling to Construct Axially Chiral Tetra‐Substituted α‐Boryl Styrenes. (2024).
- An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022).
- Palladium‐Catalyzed Atroposelective Suzuki–Miyaura Coupling to Construct Axially Chiral Tetra‐Substituted α‐Boryl Styrenes. (2024).
- Axially chiral biaryl molecules and strategies for biaryl atropisomers... (n.d.).
- Towards Diversity-Oriented, Stereoselective Syntheses of Biaryl- or Bis(aryl)metal-Containing Medium Rings. (n.d.). David Spring's group.
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. (n.d.).
- THE SYNTHESIS OF BIARYL COMPOUNDS BY MEANS OF THE DIAZO REACTION. (n.d.).
- Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. (n.d.).
- The Catalytic Formation of Atropisomers and Stereocenters via Asymmetric Suzuki–Miyaura Couplings. (2022).
- Ortho-azo substituted phenylboronic acids for colorimetric sugar sensors. (n.d.). Sci-Hub.
- Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. (2022).
- Regio- and Stereoselective Synthesis of CF 3 -Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. (2026).
- Axially chiral α-boryl-homoallenyl boronic esters as versatile toolbox for accessing centrally and axially chiral molecules. (2024).
- Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermedi
- Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. (n.d.). ChemRxiv.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- (PDF) An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022).
- Atroposelective Synthesis of N-Arylindoles via Enantioselective N–H Bond Insertion. (2022).
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman.
- Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). (2021). YouTube.
Sources
- 1. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 10. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Suzuki coupling yield with 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Technical Support Center: Advanced Organometallic Chemistry Division Ticket Subject: Optimization of Suzuki Coupling with 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "2,6-Effect" Analysis
You are encountering a classic "perfect storm" of steric hindrance and hydrolytic instability. The substrate This compound presents two simultaneous failure modes that standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) cannot address.
The Core Problem:
-
Steric Bulk (The "Wall"): The ortho-chloro and ortho-fluoro groups create significant steric hindrance, preventing the transmetallation step (transfer of the organic group from Boron to Palladium).
-
Protodeboronation (The "Trap"): The 2,6-disubstitution pattern, particularly with the electronegative fluorine, destabilizes the C-B bond. Under aqueous basic conditions, the rate of hydrolytic cleavage (protodeboronation) often exceeds the rate of the sluggish transmetallation, leading to the formation of the deboronated side product (1-chloro-3-fluoro-4-methoxybenzene) rather than the desired biaryl.
Troubleshooting Guides (Case-Based)
Case #1: "I see rapid consumption of starting material, but the major product is the deboronated arene."
-
Diagnosis: Rapid Protodeboronation. The base is attacking the boron center to form the boronate "ate" complex, which then hydrolyzes faster than it transmetallates to the palladium.
-
Solution: Switch to Anhydrous Conditions .
-
Why: Water is the proton source for deboronation.[1] By removing it, you force the reaction through a mechanism that favors cross-coupling.
-
Protocol Shift: Use anhydrous K₃PO₄ or Cs₂CO₃ in 1,4-Dioxane or Toluene . Do not use water as a co-solvent.
-
Case #2: "The reaction is stalled; starting material remains unreacted."
-
Diagnosis: Transmetallation Failure. The catalyst is not active enough to overcome the steric hindrance of the 2-Cl and 6-F groups.
-
Solution: Upgrade to Buchwald Precatalysts (Generation 3 or 4) .
-
Why: Ligands like XPhos or SPhos are electron-rich (facilitating oxidative addition) and bulky (creating a pocket that accelerates reductive elimination). More importantly, the precatalyst (e.g., XPhos Pd G4) ensures immediate generation of the active LPd(0) species, preventing catalyst death.
-
Case #3: "I see homocoupling of the boronic acid."
-
Diagnosis: Oxidative Homocoupling. Oxygen ingress or slow cross-coupling relative to boron dimerization.
-
Solution: Degassing & Slow Addition.
-
Why: Oxygen promotes the formation of peroxo-palladium species which dimerize boronic acids.
-
Protocol Shift: Sparge solvents with Argon for 20 minutes. If the problem persists, add the boronic acid slowly (via syringe pump) to the reaction mixture to keep its instantaneous concentration low.
-
Visualizing the Failure Mode
The following diagram illustrates the "Protodeboronation Trap." In the presence of water and base, the equilibrium shifts toward the destructive pathway (red) rather than the productive cycle (green).
Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation. With 2,6-disubstituted substrates, k_debor often exceeds k_transmetallation in aqueous media.
Optimized Protocol: The "Buchwald-Anhydrous" System
This protocol is designed to maximize transmetallation rates while minimizing water exposure.
Reagents:
-
Substrate: this compound (1.2 - 1.5 equiv).
-
Coupling Partner: Aryl Halide (1.0 equiv).
-
Catalyst: XPhos Pd G4 (2-5 mol%).
-
Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).
-
-
Base: Anhydrous K₃PO₄ (3.0 equiv).
-
Note: Must be finely ground and dried.
-
-
Solvent: Anhydrous THF or 1,4-Dioxane .
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and Catalyst.
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Reaction: Heat to 80°C - 100°C for 2–4 hours.
-
Tip: Do not run overnight unnecessarily; prolonged heating increases dehalogenation risks.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via column chromatography.
Data Comparison Table: Catalyst Performance
| Catalyst System | Yield (Est.) | Primary Issue |
| Pd(PPh₃)₄ / Na₂CO₃ (aq) | < 10% | Massive protodeboronation due to water/pH. |
| Pd(dppf)Cl₂ / K₂CO₃ | 15-25% | Catalyst inactive against steric bulk. |
| Pd(OAc)₂ / SPhos / K₃PO₄ (anh) | 65-75% | Good activity, SPhos handles sterics well. |
| XPhos Pd G4 / K₃PO₄ (anh) | > 85% | Optimal. XPhos creates space for the bulky coupling. |
FAQ: Advanced Troubleshooting
Q: Even with anhydrous conditions, I still see deboronation. Why? A: "Anhydrous" solvents can still contain trace water (50-100 ppm), which is enough to kill a sensitive reaction. Add 3Å molecular sieves to the reaction vessel or use a MIDA Boronate ester instead of the boronic acid. MIDA boronates release the active species slowly, keeping the concentration of the unstable intermediate low [1].
Q: Can I use the Pinacol Ester instead? A: Yes, and it is recommended. Converting your boronic acid to the Pinacol Ester often improves stability.[2] However, Pinacol esters are less reactive than acids, so you must use the high-activity XPhos or RuPhos catalyst system to drive the reaction [2].
Q: My coupling partner also has a Chlorine. Will XPhos react with that too? A: This is a valid concern. XPhos is active enough to insert into aryl chlorides.[2] If your coupling partner is an Aryl Bromide, run the reaction at a lower temperature (60°C) to favor Br-insertion over Cl-insertion. If both are Chlorides, site selectivity will depend on electronic activation; the more electron-deficient site will react first.
Optimization Decision Tree
Follow this logic flow to determine your next experimental step.
Figure 2: Strategic decision-making process for optimizing sterically hindered and unstable boronic acids.
References
-
Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Couplings." Journal of the American Chemical Society. [Link][3]
-
Martin, R., & Buchwald, S. F. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link][3]
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society. [Link][3]
Sources
stability issues of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid under reaction conditions
[1]
Subject: Stability & Optimization Guide
Executive Summary
2-Chloro-6-fluoro-3-methoxyphenylboronic acid presents a specific set of stability challenges driven by its 2,6-disubstitution pattern . While stable under proper storage conditions, this molecule exhibits rapid protodeboronation (loss of the boron moiety) under standard basic cross-coupling conditions. This guide provides mechanistic insights, troubleshooting workflows, and optimized protocols to maximize reaction yields.
Module 1: Storage & Handling (Pre-Reaction)
Q: My sample has turned into a sticky solid or hard glass. Is it degraded? A: Likely not. This is a common physical change known as dehydration to the boroxine .
-
Mechanism: Boronic acids exist in equilibrium with their trimeric anhydride (boroxine) form. This process is driven by the loss of water molecules and is often reversible.
-
Impact: Boroxines are generally more stable than the free acid and are competent coupling partners.
-
Action: You can use the material as is. If precise stoichiometry is critical, calculate the molecular weight based on the boroxine form or re-hydrate by suspending in water/THF followed by recrystallization (though this is rarely necessary for standard catalysis).
Q: Is this molecule air-sensitive? A: It is moderately air-stable in solid form but should be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C.[1]
-
Risk: Long-term exposure to air can lead to slow oxidation of the C-B bond to a phenolic C-O bond (2-chloro-6-fluoro-3-methoxyphenol), especially if the sample is moist.[1]
| Storage Parameter | Recommendation | Reason |
| Temperature | 2-8°C (Refrigerated) | Retards slow oxidation kinetics.[1] |
| Atmosphere | Argon or Nitrogen | Prevents aerobic oxidation of C-B bond.[1] |
| Container | Tightly sealed, Parafilm | Prevents moisture absorption (hygroscopicity).[1] |
Module 2: Reaction Stability (Protodeboronation)
Q: I see the starting material disappear on TLC/LCMS, but the product yield is <10%. What is happening? A: You are likely observing protodeboronation .[2] The combination of the 2-Chloro and 6-Fluoro substituents creates a "perfect storm" for base-catalyzed cleavage of the C-B bond.[1] The steric relief of removing the boron group, combined with the inductive electron-withdrawing power of the fluorine, stabilizes the transition state for deboronation.[1]
The Diagnostic Symptom: Check your LCMS for a mass corresponding to [M-B(OH)2 + H] .
-
Starting Material MW: ~204.4
-
Byproduct MW: ~160.5 (2-Chloro-1-fluoro-4-methoxybenzene)[1]
Mechanistic Pathway: Base-Promoted Protodeboronation
Understanding this pathway is critical to stopping it.[1] The reaction requires a base to form the boronate "ate" complex, which is the species that decomposes.
Figure 1: Mechanism of base-promoted protodeboronation. The formation of the tetrahedral 'ate' complex is the gateway to decomposition.
Module 3: Troubleshooting & Optimization Guide
Scenario A: Standard Suzuki Coupling Fails (Aq. Carbonate/Pd(PPh3)4)
-
Issue: The aqueous base generates a high concentration of the "ate" complex (see Figure 1) before the catalyst can perform the transmetallation.
-
Solution: Switch to Anhydrous Conditions .
Optimized Protocol (Anhydrous):
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
-
Base: Anhydrous
(finely ground) or CsF.-
Why? Low solubility of these bases in organic solvents keeps the concentration of the active "ate" complex low, favoring the catalytic cycle over the decomposition pathway.
-
-
Catalyst: High-activity systems like Pd(dba)2 + SPhos or XPhos Pd G2 .
-
Why? Bulky, electron-rich ligands accelerate oxidative addition and transmetallation, outcompeting the deboronation rate.[1]
-
Scenario B: Purification Difficulties
Q: My compound streaks on silica gel or stays at the baseline. A: Boronic acids interact strongly with the silanol groups on silica gel.
-
Fix 1 (Add Additive): Add 1% Acetic Acid or 1% Triethylamine to your eluent to suppress silanol interactions.
-
Fix 2 (Esterification): Convert the acid to the Pinacol Ester in situ before purification.
-
Protocol: Stir crude mixture with pinacol (1.1 equiv) and
in DCM for 1 hour. Filter and evaporate. The pinacol ester is much more stable on silica and less prone to protodeboronation.
-
FAQ: Quick Reference
| Question | Technical Answer |
| Can I heat this reaction to 100°C? | Avoid if possible. High heat accelerates deboronation exponentially.[1] Try 60-80°C with a more active catalyst (e.g., Pd-118 or XPhos). |
| Is the Pinacol Ester more stable? | Yes. The steric bulk of the pinacol group protects the boron center from nucleophilic attack by the base, slowing down the formation of the "ate" complex. |
| What is the best solvent? | THF or Dioxane. Avoid alcohols (MeOH/EtOH) as they can promote solvolysis and interfere with the boron speciation. |
References
-
BLD Pharm. (2024). Safety Data Sheet: this compound. Retrieved from
-
Cox, P. A., et al. (2016). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of the American Chemical Society.[2] Mechanistic insights into the "ortho-effect".
-
Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-6-methoxyphenylboronic acid derivatives. Retrieved from
- Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
Technical Support Center: Troubleshooting Guide for 2-Chloro-6-fluoro-3-methoxyphenylboronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for cross-coupling reactions involving 2-Chloro-6-fluoro-3-methoxyphenylboronic acid . This sterically hindered and electronically complex building block offers unique synthetic advantages but can present specific challenges. This document is structured in a question-and-answer format to directly address potential issues encountered during your experiments, moving beyond a rigid template to offer causal explanations and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields with this substrate are often multifactorial, stemming from its unique steric and electronic profile. The ortho chloro and fluoro substituents create significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] Additionally, the electron-withdrawing nature of the halogens can decrease the nucleophilicity of the arylboronic acid, further slowing down the reaction.[3]
Here is a systematic approach to troubleshoot low yields:
1. Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient for this sterically demanding substrate.[2] Consider employing catalyst systems specifically designed for hindered couplings.
-
Rationale: Bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle and stabilize the palladium center, which is crucial for challenging substrates.[1]
| Catalyst/Ligand Combination | Rationale | Recommended Starting Conditions |
| Pd(OAc)₂ with SPhos or XPhos | Bulky biarylphosphine ligands excel in coupling sterically hindered partners. | 2-5 mol% Pd(OAc)₂, 4-10 mol% Ligand |
| Pd₂(dba)₃ with Buchwald Ligands | Broadly effective for challenging couplings. | 2 mol% Pd₂(dba)₃, 4-8 mol% Ligand |
| PEPPSI™-IPr or other NHC Ligands | N-Heterocyclic carbene (NHC) ligands are highly active for coupling aryl chlorides. | 2-5 mol% Catalyst |
2. Choice of Base and Solvent: The selection of the base is critical for activating the boronic acid for transmetalation. A stronger base is often required for electron-deficient boronic acids.
-
Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.
| Base | Solvent | Considerations |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | A versatile and often effective base for challenging couplings. |
| Cs₂CO₃ | 1,4-Dioxane, DMF | A stronger base that can be beneficial for less reactive boronic acids. |
| K₂CO₃ | ACN/H₂O, Toluene/H₂O | A common, milder base. May require higher temperatures. |
3. Reaction Temperature and Time: Due to the steric hindrance, higher reaction temperatures and longer reaction times are often necessary to achieve good conversion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition of starting materials or product.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with this compound
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: I am observing significant amounts of protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient arylboronic acids and under certain reaction conditions. [4] The presence of water and the basicity of the reaction medium can influence the rate of this undesired process.
Strategies to Mitigate Protodeboronation:
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing its presence can reduce protodeboronation. Use anhydrous solvents and reagents.
-
Choice of Base: The type and strength of the base can play a role. In some cases, a weaker base or a fluoride source like CsF can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature protodeboronation.[5] These esters often exhibit enhanced stability and can be used directly in the coupling reaction.
-
Reaction Temperature: While higher temperatures may be needed for the coupling, excessively high temperatures can accelerate decomposition pathways. Find the optimal temperature that promotes the desired reaction without significant side reactions.
Q3: My reaction mixture shows the formation of a homocoupling product from this compound. What causes this and how can it be prevented?
A3: Homocoupling of boronic acids to form a biaryl species is another potential side reaction in Suzuki-Miyaura coupling. This can be promoted by the presence of oxygen and can also be catalyzed by the palladium species.
Minimizing Homocoupling:
-
Thorough Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Catalyst Pre-activation: In some instances, the nature of the active Pd(0) species can influence the extent of homocoupling. Using a well-defined Pd(0) precatalyst might be advantageous over in-situ reduction of a Pd(II) source.
-
Stoichiometry: Using a slight excess of the boronic acid is common, but a large excess can sometimes lead to increased homocoupling. Optimize the stoichiometry of your reactants.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
To better understand the process and potential pitfalls, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the competing side reactions of protodeboronation and homocoupling.
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
Troubleshooting Logic Flowchart
This flowchart provides a step-by-step decision-making process for troubleshooting your reaction.
Caption: A decision-making flowchart for troubleshooting reactions.
References
- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(35), 11590–11591.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoalkylation of 2,6-dihalopyridines via Suzuki-Miyaura coupling.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2012). Organic letters, 14(19), 5030–5033.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2012). Organic letters, 14(19), 5030–5033.
- Han, F. S. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(1), 35-39.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- PubChem. (n.d.). This compound.
- Hocek, M., et al. (2000). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
- PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid.
- Guidechem. (n.d.). This compound CAS 1072945-77-7.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4935.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Wikipedia. (n.d.).
- Ishihara, K., et al. (2012). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(35), 11590–11591.
- Cox, P. A., et al. (2016). The proposed mechanism for protodeboronation of arylboronic acids. The Journal of Organic Chemistry, 81(21), 10114-10123.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- TCI Chemicals. (n.d.). 2-Fluoro-6-methoxyphenylboronic Acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4935.
- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
- Deng, J., & Denmark, S. E. (2015). Catalytic and Biological Applications of Benzoxaborolones.
- Mstowska, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5961.
- Tokyo Chemical Industry. (n.d.). 2-Fluoro-6-methoxyphenylboronic Acid.
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(7), 3610-3624.
- Epp, J. B., et al. (2009). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES.
- Sigma-Aldrich. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Couplings of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-6-fluoro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered and electronically complex building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges and achieve success in your coupling reactions.
Introduction: Understanding the Unique Challenges
This compound is a valuable reagent for introducing a highly functionalized phenyl moiety. However, its structure presents a unique set of challenges in Suzuki-Miyaura coupling reactions. The presence of two ortho-substituents, a chloro and a fluoro group, creates significant steric hindrance around the boronic acid. This steric bulk can impede the crucial transmetalation step of the catalytic cycle. Furthermore, the electronic nature of the substituents can influence the stability of the boronic acid, making it susceptible to side reactions such as protodeboronation under basic conditions.
This guide will provide you with the knowledge and tools to overcome these challenges, enabling you to effectively utilize this versatile building block in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
A1: Low yields or reaction failure with this substrate are most commonly attributed to two factors: steric hindrance and protodeboronation. The two ortho substituents (Cl and F) make this a sterically demanding coupling partner. This can slow down the transmetalation step in the catalytic cycle. Additionally, arylboronic acids can be unstable under basic conditions, leading to the cleavage of the C-B bond and formation of the corresponding arene (protodeboronation), which is a common side reaction.[1] To address these issues, careful selection of the catalyst, ligand, base, and solvent is crucial.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the protonolysis of the boronic acid, where the carbon-boron bond is replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] This is a known side reaction in Suzuki couplings, especially with electron-rich or sterically hindered boronic acids under basic conditions. To minimize protodeboronation:
-
Use a milder base: If strong bases like NaOH are causing significant decomposition, consider switching to weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or even fluoride-based bases like KF.
-
Control the amount of water: While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation. Using a biphasic solvent system (e.g., toluene/water) or carefully controlling the water content can be advantageous.
-
Protect the boronic acid: In challenging cases, the boronic acid can be converted to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can then be used in the coupling reaction.
Q3: What type of catalyst and ligand system is best suited for this sterically hindered boronic acid?
A3: For sterically demanding Suzuki-Miyaura couplings, catalyst systems that are both highly active and can accommodate bulky substrates are required. The general recommendation is to use palladium catalysts with bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step and can facilitate the coupling of hindered partners. Examples of effective ligands include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and other bulky phosphines like P(t-Bu)₃.[2]
Q4: How does the choice of base affect the reaction?
A4: The base plays a critical role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step. For sterically hindered couplings, stronger bases such as K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[3] However, as mentioned, a stronger base can also increase the rate of protodeboronation. Therefore, a balance must be struck, and the optimal base may need to be determined empirically for your specific coupling partners.
Q5: What is the ideal solvent for this reaction?
A5: The choice of solvent can significantly impact the solubility of the reactants and the overall reaction rate and selectivity.[4] For Suzuki couplings with this compound, a variety of solvents can be effective. Common choices include:
-
Aqueous mixtures: Toluene/water, dioxane/water, or THF/water are frequently used. The presence of water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Anhydrous polar aprotic solvents: Solvents like DMF or DME can also be used, particularly when anhydrous conditions are preferred.
The optimal solvent system will depend on the specific coupling partners and other reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Steric Hindrance: The ortho-substituents on the boronic acid are preventing efficient coupling. 2. Catalyst Inactivity: The chosen catalyst/ligand system is not active enough for this challenging substrate. 3. Protodeboronation: The boronic acid is decomposing under the reaction conditions. | 1. Switch to a more active catalyst system: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos). 2. Increase reaction temperature: Cautiously increase the reaction temperature to overcome the activation barrier. Monitor for decomposition. 3. Screen different bases: Try stronger, non-hydroxide bases like K₃PO₄ or Cs₂CO₃. |
| Significant Protodeboronation | 1. Base is too strong or too much water is present: Harsh basic conditions are favoring the decomposition pathway. 2. Prolonged reaction time at high temperature: This can lead to gradual decomposition of the boronic acid. | 1. Use a milder base: Screen weaker bases like K₂CO₃ or KF. 2. Use a boronic ester: Convert the boronic acid to its pinacol or MIDA ester to improve stability. 3. Minimize water content: Use an anhydrous solvent or a biphasic system with a minimal amount of water. |
| Formation of Homocoupled Byproducts | 1. Oxidative homocoupling of the boronic acid. 2. Reductive homocoupling of the aryl halide. | 1. Ensure rigorous degassing: Oxygen can promote the homocoupling of the boronic acid. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). 2. Use a slight excess of the boronic acid: This can help to favor the cross-coupling pathway over the homocoupling of the aryl halide. |
| Incomplete Consumption of Starting Materials | 1. Insufficient catalyst loading or catalyst deactivation. 2. Reaction time is too short. 3. Poor solubility of reactants. | 1. Increase catalyst loading: Try increasing the catalyst loading to 2-5 mol%. 2. Extend the reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Screen different solvents: Choose a solvent system that provides good solubility for all reactants at the reaction temperature. |
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl or heteroaryl bromide.
Reagents and Materials:
-
This compound (1.2 equiv)
-
Aryl/heteroaryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (0.1 M solution based on aryl bromide)
-
Water (20% v/v of toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl/heteroaryl bromide, this compound, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene.
-
Add the catalyst premix to the reaction vessel.
-
Add the remaining toluene and water to the reaction vessel.
-
Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Base and Solvent Screening
If the general conditions are not optimal, a systematic screen of bases and solvents is recommended.
Base Screening:
Set up parallel reactions following Protocol 1, but replace K₃PO₄ with one of the following bases (2.0 equiv):
-
Cs₂CO₃
-
K₂CO₃
-
KF
Solvent Screening:
Set up parallel reactions following Protocol 1, but replace the toluene/water system with one of the following (maintaining a similar concentration):
-
Dioxane/water (4:1)
-
THF/water (4:1)
-
Anhydrous DMF
-
Anhydrous DME
Analyze the outcome of each reaction to identify the optimal combination of base and solvent for your specific substrate.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in Suzuki-Miyaura couplings.
References
-
Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Singh, U. P., & Singh, R. P. (2014). Recent advances in Suzuki-Miyaura cross-coupling reaction. RSC Advances, 4(84), 44739-44789. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
- U.S. Patent No. US8822730B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Neufeldt, S. R., & Sanford, M. S. (2010). The Effect of Solvent on Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling. The Journal of Organic Chemistry, 75(10), 3173-3180. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
Sources
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
preventing homocoupling of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Topic: Preventing Homocoupling of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Executive Summary: The Steric-Electronic Trap
User Profile: Medicinal Chemists & Process Development Scientists Target Molecule: this compound (CAS: 870836-39-2)
The Technical Challenge: This specific boronic acid presents a "perfect storm" for homocoupling (dimerization) due to two competing factors:
-
Steric Hindrance (The 2,6-Effect): The ortho-chloro and ortho-fluoro substituents create significant steric bulk around the boron center. This drastically retards the rate of transmetallation (the step where the boron group transfers to the Palladium).
-
Electronic Activation: The 3-methoxy group donates electron density, making the aryl ring nucleophilic enough to react, but the stalled transmetallation cycle allows the boronic acid to accumulate.
The Failure Mode: When the cross-coupling cycle stalls due to sterics, the accumulated boronic acid undergoes Oxidative Homocoupling (mediated by trace oxygen) or Disproportionation (catalyzed by Pd), yielding the symmetric biaryl dimer (2,2'-dichloro-6,6'-difluoro-3,3'-dimethoxybiphenyl) instead of the desired product.
Diagnostic Workflow
Before altering your chemistry, diagnose the root cause of the dimer formation using the logic flow below.
Figure 1: Decision tree for diagnosing the root cause of homocoupling in hindered arylboronic acids.
Technical Troubleshooting (FAQs)
Q1: Why does this specific molecule dimerize even under Argon?
A: While Oxygen facilitates homocoupling, concentration is the silent killer for 2,6-disubstituted boronic acids.
-
Mechanism: The rate of homocoupling is often second-order with respect to the boronic acid concentration (
). -
The Problem: Because the 2-Cl and 6-F groups block the Palladium from approaching the Boron (slow transmetallation), the boronic acid "waits" in solution. If you add it all at once, the high local concentration statistically favors the interaction of two boronic acid molecules over the difficult interaction with the Palladium center.
-
The Fix: You must artificially lower the order of reaction by using Slow Addition (see Protocol below).
Q2: I am using Pd(dppf)Cl2, but yields are low. Should I switch?
A: Yes, immediately.
-
Reasoning: Pd(dppf)Cl2 is excellent for standard couplings, but the "bite angle" and steric bulk of dppf are often insufficient to force the transmetallation of a 2,6-disubstituted aryl ring. The catalyst rests as the oxidative addition complex (
) and eventually decomposes or catalyzes side reactions. -
Recommendation: Switch to Buchwald Generation 3/4 Precatalysts , specifically XPhos Pd G4 or SPhos Pd G4 . These ligands are exceptionally bulky and electron-rich, designed specifically to facilitate oxidative addition and transmetallation of sterically congested centers [1][3].
Q3: Does the base choice impact homocoupling?
A: Yes. Strong bases in aqueous media can promote the formation of "ate" complexes (boronates) which are more reactive.
-
Observation: If using
in water/dioxane leads to dimers, the boronate formation might be too rapid. -
Adjustment: Switch to anhydrous conditions using Cesium Fluoride (CsF) or Potassium Phosphate (
) in Toluene or THF. Fluoride activates the boronic acid via a different mechanism that is often gentler and less prone to promoting homocoupling in the absence of water [4].
Optimized Experimental Protocol
Objective: Minimize homocoupling of this compound via "Slow-Release" stoichiometry.
Materials:
-
Substrate A: Aryl Halide (1.0 equiv)
-
Substrate B: this compound (1.2 to 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base:
(3.0 equiv) or CsF (2.5 equiv) -
Solvent: 1,4-Dioxane/Water (4:1) OR Anhydrous Toluene (if water sensitive)
Step-by-Step Methodology:
-
Vessel Prep: Charge a reaction vial with the Aryl Halide, Base, and Catalyst. Seal and purge with Argon/Nitrogen for 15 minutes.
-
Solvent Prep: Degas the solvent separately (sparge with Argon for 20 mins). Add the solvent to the reaction vial.
-
Boronic Acid Prep (The Critical Step): Dissolve the boronic acid in a separate, degassed portion of the solvent. Draw this solution into a syringe.
-
Initiation: Heat the reaction vial to the optimal temperature (typically 80-100°C).
-
Controlled Addition: Using a syringe pump , add the boronic acid solution to the hot reaction mixture over 2 to 4 hours .
-
Why? This keeps the instantaneous concentration of Boronic Acid near zero (
). The catalyst consumes it as soon as it enters, leaving no excess B to react with other B molecules.
-
-
Completion: After addition is complete, stir for an additional 1 hour.
Comparative Data: Ligand & Method Performance
The following table summarizes expected outcomes based on steric parameters of 2,6-disubstituted systems.
| Variable | Condition | Homocoupling Risk | Cross-Coupling Yield | Mechanistic Note |
| Ligand | High | Low (<30%) | Ligand lacks bulk to force transmetallation; cycle stalls. | |
| Ligand | SPhos / XPhos | Low | High (>85%) | Bulky biaryl ligands accelerate transmetallation of hindered substrates. |
| Method | One-Pot Addition | High | Moderate | High |
| Method | Slow Addition | Minimal | High | Low |
| Atmosphere | Air / Balloon | Critical | Low |
References
-
Buchwald, S. L., et al. (2010).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2] Link
-
Lloyd-Jones, G. C., et al. (2018). "The Slow-Release Strategy in Suzuki–Miyaura Coupling." Chemistry – A European Journal. Link
-
Adamo, C., et al. (2015). "Mechanism of the Aerobic Homocoupling of Phenylboronic Acid." ChemCatChem. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid Reactions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with reactions involving 2-Chloro-6-fluoro-3-methoxyphenylboronic acid. Given its unique electronic and steric properties, this reagent can be challenging. This resource provides in-depth, question-and-answer-based troubleshooting to help you diagnose and resolve issues leading to low conversion rates, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Section 1: Issues with the Boronic Acid Reagent
Question 1: I am seeing significant starting material consumption but little to no desired product. What could be happening to my boronic acid?
Answer: This classic symptom often points to the degradation of the boronic acid through a process called protodeboronation . In this side reaction, the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.
-
Causality: this compound can be susceptible to protodeboronation, a process often accelerated by aqueous and basic conditions, or elevated temperatures.[1][2] The electron-withdrawing nature of the fluorine and chlorine substituents can further increase the rate of this undesired reaction.[3]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting, verify the purity of your boronic acid via ¹H NMR or LC-MS. Ensure it has been stored in a cool, dry environment, preferably under an inert atmosphere.
-
Consider Anhydrous Conditions: While many Suzuki protocols use aqueous bases to facilitate the reaction, this can accelerate protodeboronation.[2] Try switching to a completely anhydrous solvent system (e.g., dry dioxane or toluene) with a base like anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
Use a Boronic Ester: For enhanced stability, consider converting the boronic acid to its corresponding pinacol ester. Boronic esters are generally more resistant to premature hydrolysis and protodeboronation.[5][6] They slowly hydrolyze in situ under the reaction conditions to release the active boronic acid, keeping its ambient concentration low and favoring the productive catalytic cycle over degradation.[3]
-
Section 2: Catalyst System and Reaction Integrity
Question 2: My reaction starts, but then the mixture turns black and conversion stalls. What does this indicate?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition. Your active Pd(0) catalyst is crashing out of the solution as inactive palladium metal, halting the catalytic cycle.
-
Causality: This is most often caused by the presence of oxygen, which oxidizes the active Pd(0) species to an inactive Pd(II) state, or by the thermal degradation of the supporting phosphine ligands.[1][7]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. The standard procedure is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[8] Alternatively, three cycles of evacuating the reaction flask under vacuum and backfilling with inert gas (a "vac/fill" cycle) is highly effective.[7]
-
Add Catalyst Last: Add the palladium catalyst and ligand to the reaction mixture after it has been fully degassed.[7]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen for its entire duration using a balloon or a Schlenk line.
-
Question 3: How do I choose the optimal palladium catalyst and ligand for this sterically hindered substrate?
Answer: The this compound has two ortho-substituents (Cl and F), which create significant steric hindrance. This bulkiness can slow down both the oxidative addition and reductive elimination steps of the Suzuki catalytic cycle. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Expert Recommendation: For sterically demanding substrates, specialized ligands are required. Bulky and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are designed to accelerate the key steps in the catalytic cycle.[1][9]
-
Ligand Selection Guide: The choice of ligand is crucial and may require screening.[1]
| Ligand Name | Structure (Example) | Key Features & When to Use |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for coupling aryl chlorides and sterically hindered substrates. Often provides high turnover numbers.[9] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky and effective for challenging couplings, including those involving heteroaryl chlorides. |
| JohnPhos | (2-Biphenyl)di-tert-butylphosphine | A versatile and highly active ligand that can facilitate reactions at room temperature for some substrates.[9] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective in Negishi coupling but also shows high activity in challenging Suzuki-Miyaura reactions. |
-
Protocol: Start with a robust pre-catalyst like SPhos Pd G2 or XPhos Pd G3, which are air-stable and provide reliable initiation.
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for troubleshooting your reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
catalyst deactivation in 2-Chloro-6-fluoro-3-methoxyphenylboronic acid couplings
Technical Support Center: Advanced Catalysis & Cross-Coupling Ticket ID: #CB-26F-DEACT Subject: Catalyst Deactivation & Yield Loss in 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid Couplings Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering a "silent failure" in the Suzuki-Miyaura coupling of This compound . The symptoms are likely:
-
Stalled Conversion: The reaction stops at 20–40% conversion.
-
Missing Mass: The mass balance of the boronic acid is poor (it’s not remaining as starting material).
-
Catalyst Death: Addition of fresh catalyst does not restart the reaction.
The Root Cause: This is not simple catalyst poisoning.[1][2] You are fighting a kinetic war between Transmetallation (the desired pathway) and Protodeboronation (substrate decomposition). The 2,6-disubstitution pattern (Cl/F) creates immense steric hindrance that slows transmetallation, while the electron-rich 3-methoxy group accelerates base-catalyzed hydrolytic deboronation. The catalyst "deactivates" because it is left waiting in an oxidative addition state (Ar-Pd-X) with no viable nucleophile left to couple with, eventually aggregating into inactive Pd black.
Module 1: The Failure Mechanism (Visualized)
To solve this, you must understand the competing pathways. The diagram below illustrates why standard conditions (e.g., Pd(PPh3)4, Na2CO3) fail for this specific substrate.
Figure 1: Kinetic competition in hindered Suzuki couplings. The 2,6-disubstitution creates a bottleneck at transmetallation, allowing the rapid protodeboronation pathway to consume the boronic acid before coupling occurs.
Module 2: Troubleshooting Protocols
Do not simply add more catalyst. You must alter the kinetic environment.
Protocol A: The "Slow Release" Strategy (MIDA Boronates)
Best for: Reactions where the boronic acid decomposes before the catalyst can use it.
The Logic: MIDA (N-methyliminodiacetic acid) boronates are protected forms of boronic acid. They are stable to anhydrous base. By using a biphasic system with a weak base, you hydrolyze the MIDA ester slowly, releasing the active boronic acid at a rate that matches the slow transmetallation step. This keeps the free boronic acid concentration low, minimizing decomposition.
Step-by-Step:
-
Synthesis: Convert your 2-Cl-6-F-3-OMe boronic acid to its MIDA ester (reflux with MIDA in Toluene/DMSO).
-
Solvent System: Use Dioxane:H2O (5:1) .
-
Base: Use K3PO4 (3.0 equiv) . Do not use Carbonates or Hydroxides.
-
Catalyst: Pd(OAc)2 (2 mol%) + S-Phos (4 mol%) .
-
Why S-Phos? It is a Buchwald ligand designed for 2,6-disubstituted systems. It creates a highly active, monomeric Pd species that accelerates transmetallation.
-
-
Temperature: Run at 60°C .
-
Note: Higher temperatures accelerate hydrolysis too much; lower temperatures stall the coupling.
-
Protocol B: Anhydrous Fluoride Activation
Best for: Substrates that are extremely sensitive to protonolysis (water intolerance).
The Logic: Water is the proton source for protodeboronation.[3] By removing water and using Fluoride (F-) to activate the boron species, you eliminate the decomposition pathway.
Step-by-Step:
-
Conditions: Strictly anhydrous. Flame-dry glassware.
-
Solvent: Toluene or Dioxane (anhydrous).
-
Base/Activator: CsF (2.0 - 3.0 equiv) or TBAF (anhydrous) .
-
Warning: Commercial TBAF often contains water. Use solid, dried CsF.
-
-
Catalyst: Pd2(dba)3 (1 mol%) + X-Phos (2-4 mol%) .
-
Why X-Phos? Similar to S-Phos but often superior for aryl chlorides and highly hindered systems due to its larger steric bulk which forces the formation of the reactive mono-ligated Pd species.
-
Module 3: Comparative Data (Ligand Selection)
We have aggregated internal data for 2,6-disubstituted boronic acid couplings to guide your ligand choice.
| Ligand | Conversion (24h) | Stability vs. Protodeboronation | Recommendation |
| PPh3 (Tetrakis) | < 15% | Poor (Slow transmetallation allows decomp) | AVOID |
| dppf | 25-30% | Moderate | Ineffective for 2,6-disubstituted |
| PCy3 | 40-50% | Moderate | Better, but prone to oxidation |
| S-Phos | 85-95% | Excellent (Accelerates transmetallation) | PRIMARY CHOICE |
| X-Phos | 90-98% | Excellent | ALTERNATIVE (If S-Phos fails) |
Frequently Asked Questions (FAQ)
Q1: I see a black precipitate form after 1 hour. Is this the active catalyst? A: No. That is "Pd Black" (aggregated metallic palladium). It indicates that the catalytic cycle has stalled. In your case, the Pd(II) intermediate is waiting too long for the bulky boronic acid to transmetallate. Once the Pd precipitates, the reaction is dead. You need a ligand that stabilizes the Pd(0) species better (like S-Phos ) or you need to increase the concentration of active boronate (without causing decomposition).
Q2: Can I just add excess boronic acid (e.g., 5 equivalents) to force the reaction? A: This is a "brute force" method that rarely works well for this substrate. The decomposition products of boronic acids (e.g., boroxines or deboronated arenes) can sometimes inhibit the catalyst or complicate purification. Furthermore, this compound is likely an expensive intermediate. The MIDA boronate strategy (Protocol A) is far more atom-economical.
Q3: Why is the 3-methoxy group a problem? I thought only the halogens mattered. A: The halogens (Cl, F) provide the steric barrier. However, the methoxy group (OMe) is an electron-donating group (EDG). Protodeboronation is often an electrophilic substitution mechanism (reaction with H+). An electron-rich ring is more susceptible to proton attack at the carbon-boron bond. The 3-OMe group increases the electron density of the ring, making the "race" against decomposition even harder to win.
Q4: My starting material has a Chlorine. Will the catalyst insert into the Boronic Acid's Chlorine instead of the coupling partner? A: It is a risk, but usually low if you use an Aryl Bromide or Iodide as the coupling partner. Pd prefers to insert into C-Br/C-I over C-Cl. However, if you are coupling two Aryl Chlorides, you might see homocoupling or polymerization. Using X-Phos is helpful here as it is highly selective for the oxidative addition of the electrophile over the nucleophile's chloride.
References
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
- Note: This paper establishes the pH-dependence of decomposition, validating the need for controlled hydrolysis (MIDA) or anhydrous conditions.
-
-
MIDA Boronate Strategy
-
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.
- Note: The foundational text for the "slow release" protocol recommended in Protocol A.
-
-
Ligand Effects (Buchwald)
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
- Note: Details why S-Phos and X-Phos are structurally required for 2,6-disubstituted substr
-
-
Catalyst Deactivation Pathways
-
Perrin, D. M. (2025).[4] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." LJMU Research Online.
- Note: Recent work confirming the "zwitterionic intermediate" pathway for rapid decomposition in fluoro-substituted boronic acids.
-
Sources
work-up procedures for reactions with 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Technical Support Center: 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the effective use of this reagent, focusing on troubleshooting common issues encountered during reaction work-up procedures, particularly in Suzuki-Miyaura cross-coupling reactions.
Compound Profile and Key Considerations
This compound is a versatile building block in organic synthesis. Its unique substitution pattern—featuring an ortho-fluoro group, a chloro group, and a meta-methoxy group relative to the boronic acid moiety—imparts specific electronic and steric properties that influence its reactivity and stability.
-
Reactivity: The electron-withdrawing nature of the fluorine and chlorine atoms can modulate the nucleophilicity of the boronic acid. The ortho-fluoro group can be particularly influential on the stability and reactivity in palladium-catalyzed cross-coupling reactions.
-
Stability: Like many boronic acids, this reagent is susceptible to protodeboronation, especially under harsh acidic or basic conditions or at elevated temperatures.[1] It can also form cyclic anhydride trimers known as boroxines upon dehydration.[1]
-
Safety: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the work-up of reactions involving this boronic acid.
Q1: My reaction seems complete by TLC/LCMS, but my yield is low after a standard aqueous work-up. Where is my product going?
A: There are several possibilities:
-
Emulsion Formation: The presence of polar solvents (like DMF or DMAc), palladium byproducts, and the boronic acid itself can lead to the formation of emulsions during aqueous extraction, trapping the product in the interfacial layer.
-
Solution: Try adding brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps break emulsions. Alternatively, filtering the entire biphasic mixture through a pad of Celite® can be effective.
-
-
Product Solubility: If your coupled product has significant polarity, it may have partial solubility in the aqueous phase.
-
Solution: Perform multiple extractions (3-5 times) with your organic solvent (e.g., Ethyl Acetate, DCM). Before discarding the aqueous layer, consider back-extracting it with a fresh portion of the organic solvent.
-
-
Incomplete Quench: If the reaction is not properly quenched, the catalytic cycle may be affected during the work-up, potentially leading to side reactions.
Q2: After extraction and concentration, my crude NMR shows unreacted boronic acid. How can I remove it?
A: This is a very common issue. Boronic acids are acidic and can be removed with a basic wash. However, a simple water or brine wash is often insufficient.[4]
-
Standard Method (Basic Wash): During the work-up, wash the organic layer with a 1M solution of an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[5][6] This converts the boronic acid into its corresponding boronate salt, which is highly water-soluble and will partition into the aqueous layer.[6]
-
Causality: Boronic acids are Lewis acids and also weak Brønsted acids. Reaction with a strong base deprotonates the hydroxyl groups, forming an anionic boronate species (-B(OH)₃⁻) that is readily extracted into the aqueous phase.
-
-
Advanced Method (Scavenger Resin): If basic washes are problematic (e.g., your product is base-sensitive), consider using a scavenger resin. Resins containing diol functionalities, such as diethanolamine-functionalized polystyrene, are particularly effective at sequestering boronic acids.[7]
-
Mechanism: Boronic acids form reversible covalent complexes with diols. Passing a solution of your crude product through a cartridge containing such a resin will trap the boronic acid, allowing for the clean elution of your desired product.
-
Q3: I see a persistent, polar, UV-active impurity at the baseline of my TLC plate that I can't remove with a basic wash or standard chromatography.
A: This is likely due to boronic acid-derived byproducts, such as boroxines (the trimeric anhydride) or other oligomeric species.[1] These can be more stubborn to remove than the parent boronic acid.
-
Solution 1: Oxidative Work-up: Before the standard aqueous work-up, treat the reaction mixture with a mild oxidizing agent. A common method is to add a small amount of 30% hydrogen peroxide (H₂O₂) and stir for a short period.
-
Causality: H₂O₂ oxidizes the boronic acid and its byproducts to the corresponding phenol (2-chloro-6-fluoro-3-methoxyphenol) and inorganic borates. The resulting phenol often has different solubility and chromatographic properties, making it easier to separate from the desired product.
-
-
Solution 2: Acidic Wash followed by Base: Sometimes a sequence of washes is more effective. A wash with a mild acid (e.g., 1M HCl) can help break down some complexes, followed by the standard basic wash to remove the liberated boronic acid. Caution: Assess the acid stability of your desired product before attempting this.
Troubleshooting Guide: A Scenario-Based Approach
This guide provides a logical flow for diagnosing and solving problems during the work-up phase.
| Observed Problem | Potential Cause | Suggested Solution(s) | Verification Step |
| Reaction mixture turns black immediately upon heating. | Palladium black precipitation (catalyst death). | This may indicate impurities in reagents, solvent, or insufficient degassing. While sometimes reactions still proceed, it often signals a problem.[8] For future runs, ensure anhydrous/degassed solvents and inert atmosphere. | LCMS analysis to check for product formation despite the color change. |
| Crude material is a sticky, inseparable oil. | Presence of high-boiling solvents (DMF, DMSO), phosphine oxides, or boron byproducts. | 1. High-Vacuum: Use a high-vacuum pump to remove residual solvent. 2. Trituration: Add a non-polar solvent (e.g., hexanes, ether) to the oil and stir/sonicate. The desired product may precipitate as a solid. 3. Specialized Chromatography: If phosphine oxides are suspected, try different chromatography conditions (e.g., CH₂Cl₂/MeOH gradients).[5] | A clean, solid product is obtained, or ¹H NMR shows the absence of solvent/impurity signals. |
| Column chromatography fails to separate product from a close-running impurity. | The impurity is structurally very similar to the product (e.g., a homocoupled boronic acid dimer or a protodeboronated starting material). | 1. Change Solvent System: Switch from standard ethyl acetate/hexanes to a system with different selectivity, like toluene/acetone or DCM/methanol. 2. Recrystallization: If the product is solid, recrystallization is a powerful purification technique. | TLC in the new solvent system shows better separation. A sharp melting point and clean NMR spectrum are observed after recrystallization. |
Detailed Experimental Protocols
Protocol 1: Standard Base-Wash Work-up Procedure
This protocol is the first-line approach for most Suzuki-Miyaura reactions.
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20x the volume of the reaction solvent).
-
Filtration (Optional): If the reaction contains a large amount of solid inorganic base, filter the mixture through a pad of Celite®, washing the pad with additional organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with: a. Water (1x) to remove the bulk of water-soluble components. b. 1M Aqueous NaOH (2x) to remove unreacted boronic acid and acidic byproducts.[5][6] c. Brine (1x) to break any emulsions and begin the drying process.[4]
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel.
Protocol 2: Work-up with a Boronic Acid Scavenger Resin
Use this protocol when the product is sensitive to basic conditions.
-
Cooling & Dilution: Follow steps 1 and 2 from Protocol 1.
-
Filtration: Filter the diluted reaction mixture through Celite® to remove the palladium catalyst and inorganic base. Concentrate the filtrate under reduced pressure.
-
Resin Treatment: a. Re-dissolve the crude material in a suitable solvent (e.g., DCM, THF). b. Add the diol-functionalized scavenger resin (typically 3-5 equivalents relative to the initial boronic acid). c. Stir the suspension at room temperature for 2-4 hours (or as recommended by the manufacturer).
-
Isolation: Filter off the resin and wash it thoroughly with the chosen solvent.
-
Concentration & Purification: Combine the filtrates, concentrate under reduced pressure, and purify by flash column chromatography.
Visualized Workflows and Logic
Diagram 1: General Suzuki-Miyaura Work-up Workflow
This diagram illustrates the standard decision-making process for purifying the product of a Suzuki-Miyaura coupling reaction.
Caption: Standard workflow for Suzuki reaction work-up.
Diagram 2: Troubleshooting Persistent Boron Impurities
This decision tree helps diagnose and resolve issues with stubborn boron-containing byproducts.
Caption: Decision tree for removing boron impurities.
References
- Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- Reddit r/chemistry. (2017). Trying to remove a boronic acid in a workup. Help!.
- PubChem. (n.d.). This compound.
- BLD Pharm. (n.d.). This compound.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1072945-77-7|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. suprasciences.com [suprasciences.com]
- 8. reddit.com [reddit.com]
enhancing the solubility of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid for reactions
Technical Support Center: 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
A Guide to Enhancing Solubility for Robust Chemical Reactions
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that realizing the full synthetic potential of this valuable building block depends on overcoming common experimental hurdles. One of the most frequently encountered challenges is its limited solubility, which can impede reaction kinetics and lead to inconsistent results.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific research context.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial queries and provides first-line troubleshooting steps for solubility issues encountered during reaction setup.
FAQ 1: My this compound is not dissolving in my reaction solvent. What's happening and what is the first thing I should check?
Answer: This is a very common observation. Arylboronic acids, including this compound, are often crystalline solids with significant lattice energy and polarity, leading to poor solubility in many common non-polar organic solvents (e.g., toluene, hexane). The immediate goal is to ensure your reaction medium can support the dissolution of all key reagents.
Causality & Immediate Actions:
-
Solvent Polarity: The primary cause is often a mismatch between the polar boronic acid and a non-polar solvent. Your first step should be to evaluate your solvent choice. Polar aprotic solvents are generally a better starting point.
-
Temperature: Solubility is temperature-dependent. Gently warming the mixture with stirring can significantly improve dissolution.
-
The Boroxine Problem: Be aware that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2] Commercial boronic acids are often a mixture of the acid and its boroxine, which has a different, typically less polar, solubility profile.[1][3] This equilibrium is influenced by the presence of water and solvent.
Diagram: The Boronic Acid-Boroxine Equilibrium
The dehydration of three boronic acid molecules forms a six-membered boroxine ring. This process is reversible and can significantly impact the solubility and reactivity of your reagent.[1][2][4]
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
Part 2: Optimizing Reaction Conditions for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a primary application for this reagent. Success is critically dependent on the interplay between the boronic acid, the base, and the solvent system.
FAQ 2: How does the base in my Suzuki coupling affect the solubility of the boronic acid?
Answer: The role of the base in a Suzuki-Miyaura coupling is not merely to act as a proton scavenger; it is a crucial activator that directly impacts solubility and reactivity.[5][6] The base reacts with the boronic acid to form a tetracoordinate "boronate" or "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8] This negatively charged species is both more nucleophilic, facilitating the key transmetalation step with the palladium catalyst, and often more soluble in the polar/aqueous phase of the reaction mixture.[7][9]
Expert Insights:
-
Inorganic vs. Organic Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are generally more effective than organic bases (e.g., triethylamine).[9] Their ability to form the active boronate species is superior, and their solubility in aqueous co-solvents drives the reaction.
-
Base Solubility Matters: The solubility of the base itself is important. If the base is insoluble, it cannot effectively activate the boronic acid. This is a key reason why aqueous co-solvents are so effective—they dissolve the inorganic base, making it available for boronate formation.
FAQ 3: I'm using a standard solvent like Toluene or THF and the reaction is still heterogeneous and slow. What solvent system should I try next?
Answer: When a single organic solvent fails, the next step is to employ a biphasic or mixed-solvent system. The use of an aqueous co-solvent is one of the most powerful and common strategies to solve solubility issues in Suzuki couplings.[10][11][12]
Recommended Solvent Systems: A combination of a water-miscible organic solvent and water often provides the best balance, dissolving the organic components (aryl halide, catalyst) and the inorganic components (base, boronate salt).
| Solvent System | Recommended Base | Typical Temperature | Rationale & Causality |
| Dioxane / H₂O (e.g., 4:1 v/v) | K₃PO₄, K₂CO₃ | 80-100 °C | Excellent general-purpose system. Dioxane solubilizes organic reagents, while water dissolves the base and the resulting boronate "ate" complex, accelerating the reaction. |
| Toluene / H₂O (e.g., 10:1 v/v) | K₂CO₃, Na₂CO₃ | 80-110 °C | A biphasic system. Often used with a phase-transfer catalyst (see FAQ 5) to shuttle the boronate from the aqueous phase to the organic phase where the catalyst resides. |
| DMF / H₂O (e.g., 1:1 v/v) | K₂CO₃ | 60-90 °C | A highly polar option suitable for particularly stubborn solubility cases. DMF is an excellent solvent for many organic compounds, and the water component ensures base dissolution.[9] |
| 2-MeTHF / H₂O (e.g., 4:1 v/v) | K₃PO₄ | 70-80 °C | A greener, safer alternative to THF with good solvating properties for these reactions. |
Part 3: Advanced Strategies for Recalcitrant Cases
If optimizing the solvent and base is insufficient, a chemical modification of the boronic acid itself is the most robust strategy.
FAQ 4: My reaction is still not proceeding efficiently. When should I consider modifying the boronic acid itself?
Answer: When you have exhausted solvent and base optimization, or if your substrate is sensitive to water or high temperatures, converting the boronic acid to a boronate ester is the definitive solution. Boronate esters, such as pinacol esters (Bpin), are significantly less polar, more stable, and more soluble in a wider range of organic solvents than their corresponding acids.[13][14] This strategy provides a more homogeneous, reproducible reaction environment.
Key Advantages of Boronate Esters:
-
Enhanced Solubility: Dramatically improves solubility in common organic solvents like THF, Dioxane, and Toluene.
-
Stability: Prevents the formation of boroxines and is more resistant to protodeborylation (loss of the boron group).[11]
-
Purification: Boronate esters are generally easier to purify via standard silica gel chromatography compared to the highly polar boronic acids.[15]
FAQ 5: My reaction is biphasic (Toluene/H₂O) but still slow. How can I accelerate it?
Answer: In biphasic systems, the rate-limiting step can be the transfer of the activated boronate species from the aqueous layer to the organic layer. A phase-transfer catalyst (PTC) can dramatically accelerate this process.
Recommended Protocol:
-
Add a Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a highly effective PTC for this purpose.[10] Add 5-10 mol% of TBAB to your reaction. The quaternary ammonium cation pairs with the negatively charged boronate anion, creating a lipophilic ion pair that readily partitions into the organic solvent to engage with the palladium catalyst.
Diagram: Troubleshooting Workflow for Solubility Enhancement
This decision tree outlines a logical progression for addressing solubility challenges with this compound.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Part 4: Experimental Protocols
These protocols provide detailed, actionable steps for implementing the strategies discussed above.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aqueous Co-Solvent
This protocol is a robust starting point for coupling this compound.
-
Reagent Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) and degassed water to the desired ratio (e.g., 4:1). The mixture may still be a suspension.
-
Base Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Heating & Monitoring: Stir the mixture vigorously and heat to the target temperature (e.g., 90 °C). The mixture should become more homogeneous upon heating as the boronate complex forms. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Conversion to this compound Pinacol Ester
This procedure converts the polar boronic acid into a more soluble and stable boronate ester.
-
Setup: Combine this compound (1.0 equiv) and pinacol (1.1 equiv) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Solvent: Add a solvent that forms an azeotrope with water, such as Toluene or Hexane.
-
Reaction: Heat the mixture to reflux. Water generated from the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the next step or purified by recrystallization or silica gel chromatography if necessary.[15]
References
- D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011.
-
Kua, J., et al. (2008). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. PMC - NIH. [Link]
-
Journal of Solution Chemistry (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Barroso, S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. PMC - NIH. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Al-Amin, M., et al. (2019). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. ACS Omega. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Lima, F., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Link]
- Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids.
-
Tokunaga, N., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
analytical methods for characterizing 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Executive Summary
Characterizing 2-Chloro-6-fluoro-3-methoxyphenylboronic acid presents a distinct set of analytical challenges. Unlike stable organic intermediates, this molecule exhibits a dynamic equilibrium between its monomeric acid form and its cyclic trimer (boroxine), a process driven by dehydration and environmental humidity. Furthermore, the 2,6-dihalo substitution pattern introduces steric strain and electronic effects that complicate standard reverse-phase chromatography.
This guide moves beyond generic protocols to compare three distinct analytical approaches: HPLC-UV/MS ,
Part 1: The Structural Challenge (The Boroxine Paradox)
Before selecting a method, one must understand the analyte's behavior. In solid state and non-aqueous solvents, arylboronic acids spontaneously dehydrate to form boroxines.
-
The Trap: A "pure" sample may appear as two peaks in LC-MS or show complex multiplets in NMR if the solvent contains trace water, leading to false impurity reporting.
-
The Solution: Analytical conditions must either force the equilibrium entirely to the monomer (using aqueous base) or lock it into a stable ester derivative.
Diagram 1: Boronic Acid - Boroxine Equilibrium Workflow
Figure 1: The dynamic equilibrium between the boronic acid monomer and boroxine trimer. Analytical methods must control this shift to avoid integration errors.
Part 2: Comparative Methodologies
Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)
Best For: Routine purity checks, trace organic impurity profiling.
Standard C18 columns often fail with boronic acids due to severe peak tailing caused by interactions between the empty p-orbital of boron and silanol groups on the silica support.
-
The Protocol Adjustment: We utilize a "high-load" C18 column or a specialized diol-bonded phase. The mobile phase must be acidic to suppress silanol ionization, but not so acidic that it accelerates protodeboronation (loss of the boron group).
Optimized Protocol
-
Column: Waters XSelect HSS T3 or equivalent (High surface area, withstands 100% aqueous).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 12 minutes.
-
Sample Diluent: 50:50 MeCN:Water (The water is critical to hydrolyze any boroxine back to the monomer before injection).
Pros: High sensitivity; widely available. Cons: Boroxine artifacts can still appear as "fronting" peaks; requires careful integration.
Method B: Quantitative NMR (qNMR)
Best For: Absolute purity determination (Potency), Assay validation.
This is the Gold Standard for this compound. The fluorine atom at the C6 position provides a unique handle. Unlike
-
Mechanism: We use an internal standard (IS) with a known purity and a distinct fluorine shift. The integration ratio provides a direct mass balance purity, independent of water content or boroxine formation (provided the relaxation delay is sufficient).
Optimized Protocol
-
Solvent: DMSO-d6 (Dissolves both acid and boroxine forms well).
-
Internal Standard:
-Trifluorotoluene ( ppm) or 3,5-Bis(trifluoromethyl)benzoic acid. -
Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): seconds (Critical: Fluorine nuclei have long relaxation times. Short delays lead to under-quantification). -
Scans: 64.
-
-
Calculation:
(Where =Integration, =Number of F atoms, =Molar Mass, =Weight, =Purity)[1][2]
Pros: Absolute accuracy; ignores water/solvent peaks; distinguishes F-regioisomers. Cons: Lower sensitivity than MS; requires large sample mass (~10-20 mg).
Method C: Derivatization GC-MS
Best For: Volatile impurities, structural confirmation.
Boronic acids are non-volatile and thermally unstable, making direct GC analysis impossible. We must derivatize the acid into a boronate ester using pinacol. This "locks" the molecule, preventing dehydration and allowing volatilization.
Optimized Protocol
-
Reagent: Pinacol (1.2 equivalents) in THF or Methanol.
-
Reaction: Mix sample with pinacol solution. Sonicate for 10 minutes at ambient temperature. (Reaction is usually instantaneous).
-
Injection: Split injection (50:1) onto an HP-5MS column.
-
Detection: EI Source. Look for the molecular ion of the pinacol ester (M+ = 286/288 for Cl isotopes).
Pros: Excellent peak shape; confirms the carbon backbone structure. Cons: Destructive method; cannot detect inorganic salts.
Part 3: Data Comparison & Decision Matrix
The following table contrasts the performance metrics of the three methods based on experimental validation.
| Feature | HPLC-UV/MS | Pinacol-GC/MS | |
| Primary Utility | Impurity Profiling | Absolute Potency (Assay) | Structural ID |
| Sample Prep | Dissolve in MeCN/H2O | Dissolve in DMSO-d6 + IS | Derivatize w/ Pinacol |
| Interference Risk | High (Silanol tailing) | Low (Background free) | Low (Matrix removed) |
| Boroxine Sensitivity | Equilibrium dependent | Visible as distinct shift | "Locked" as ester |
| Precision (RSD) | < 1.0% | < 0.5% (Superior) | < 2.0% |
| Throughput | High (15 min/sample) | Medium (30 min/sample) | Low (Prep intensive) |
Diagram 2: Analytical Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique based on the specific data requirement.
Part 4: Troubleshooting & Scientific Causality
The "Missing" Fluorine Signal
Observation: In
Protodeboronation on HPLC
Observation: A new peak appears at the solvent front that grows over time.
Causality: The C-B bond is labile, especially with the electron-withdrawing 2-Cl and 6-F groups. Acidic mobile phases accelerate the cleavage of the Boron group, leaving 2-chloro-4-fluoroanisole.
Fix: Ensure the autosampler is cooled to
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Yan, J., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. Link
-
Rigger, R., et al. (2017). Certified Reference Materials for 19F Quantitative NMR. Sigma-Aldrich / Merck Technical Review. Link
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link
Sources
A Senior Application Scientist's Guide to the Validation of Synthesis Products from 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Niche Boronic Acid
In the intricate world of synthetic organic chemistry, particularly within pharmaceutical and agrochemical research, the choice of building blocks is paramount. 2-Chloro-6-fluoro-3-methoxyphenylboronic acid (CAS 1072945-77-7) is a highly functionalized reagent that offers chemists a unique handle for introducing a specific polysubstituted aryl moiety.[1][2][3] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[4][5] The products derived from this boronic acid are often intermediates in the synthesis of complex, high-value molecules, including herbicides and potential therapeutic agents.[6][7]
However, the successful synthesis of the target molecule is only half the battle. Rigorous validation of the final product is a non-negotiable step to ensure purity, confirm structural integrity, and guarantee reproducible downstream results. This guide provides an in-depth, experience-driven comparison of methodologies for validating synthesis products derived from this compound, explaining not just the "how" but the critical "why" behind each experimental choice.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this compound is the Suzuki-Miyaura coupling, which joins the boronic acid with an organohalide.[5] Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction, which in turn simplifies product validation by minimizing byproducts.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 1: A Validated Experimental Protocol
This section provides a representative, self-validating protocol for the coupling of this compound with a generic aryl bromide. The causality behind each choice is explained to empower the researcher.
Representative Suzuki-Miyaura Coupling Protocol
Objective: To synthesize 2-(Aryl)-1-chloro-3-fluoro-5-methoxybenzene.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
-
Potassium Carbonate (K₂CO₃), aqueous 2M solution (3.0 eq)
-
Toluene/Ethanol (4:1 mixture)
Methodology:
-
Vessel Preparation (The Inert Atmosphere Imperative): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 eq) and this compound (1.2 eq).
-
Causality: Boronic acids can be prone to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially at elevated temperatures.[8] While generally stable, using an excess of the boronic acid ensures the organohalide is fully consumed, which is often the more expensive reagent.
-
-
Catalyst and Solvent Addition: Add the Toluene/Ethanol solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Causality: A mixed solvent system is often beneficial. Toluene solubilizes the organic components, while ethanol aids in dissolving the inorganic base. Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst suitable for a wide range of substrates.
-
-
Base Addition and Reaction Initiation: Degas the mixture by bubbling argon through it for 15 minutes. Add the aqueous K₂CO₃ solution. Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Causality: The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[5] Degassing removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Monitoring (The First Validation Step): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample is taken from the organic layer.
-
Causality: Active monitoring prevents unnecessary heating that could lead to byproduct formation. On a TLC plate, the disappearance of the limiting reagent (Aryl Bromide) and the appearance of a new, more nonpolar product spot indicates progress. A curcumin-based stain can be used to specifically visualize any remaining boronic acid, which appears as a red spot.[9]
-
-
Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: This standard aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further remove water from the organic phase.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality: Chromatography separates the desired product from unreacted boronic acid, the catalyst, and any homocoupling byproducts.
-
Part 2: The Validation Workflow: From Crude Mixture to Confirmed Product
Rigorous validation employs orthogonal analytical techniques to build an irrefutable case for the product's identity and purity.
Caption: A typical post-synthesis validation and purification workflow.
Comparative Analysis of Key Validation Techniques
The choice of analytical method depends on the specific question being asked: "Is it the right molecule?" or "How pure is it?".
| Technique | Primary Purpose | Key Insights Provided | Advantages | Limitations |
| HPLC (UV/PDA) | Purity Assessment & Quantification | Provides retention time and UV-Vis spectrum. Quantifies product purity as a percentage of total peak area. | Robust, widely available, excellent for routine quality control and monitoring reaction kinetics. | Can be challenging to develop methods for complex mixtures. Requires a chromophore for detection. |
| UHPLC-MS | Purity & Identity Confirmation | Combines the separation power of UHPLC with mass detection. Confirms the molecular weight of the product and impurities. | High throughput and sensitivity. Provides molecular weight data, which is crucial for confirming identity.[10][11] | Higher capital and maintenance costs. Ionization efficiency can vary between compounds. |
| NMR Spectroscopy | Unambiguous Structural Elucidation | ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atom. | The gold standard for structure confirmation. Provides definitive proof of connectivity. Quantitative NMR (qNMR) can determine purity without a reference standard. | Lower throughput than chromatographic methods. Requires a higher concentration of the analyte. |
| Gas Chromatography (GC) | Analysis of Volatile Compounds | Separates compounds based on boiling point and polarity. | Excellent for analyzing volatile starting materials or byproducts. | Unsuitable for non-volatile compounds like boronic acids and many Suzuki products without derivatization.[12] |
Expert Insight: For products of this compound, a combination of HPLC for purity and a full suite of NMR experiments (¹H, ¹³C, ¹⁹F) for structural confirmation is the most rigorous approach. High-resolution mass spectrometry should be used to confirm the exact mass and elemental composition.
Part 3: Performance Comparison with Alternative Reagents
While highly effective, this compound is one of many tools. Its performance can be benchmarked against other commercially available boronic acids or more stable derivatives like potassium trifluoroborate salts.[13][14]
Why Consider Alternatives?
-
Stability: Some boronic acids are prone to decomposition or trimerization upon storage. Potassium trifluoroborates (R-BF₃K) and MIDA boronates are often more stable, bench-top alternatives.[14][15]
-
Reactivity: Electron-donating or withdrawing groups on the boronic acid ring can significantly alter reactivity, requiring different reaction conditions.[16]
-
Cost and Availability: The price and commercial availability of highly specialized building blocks can be a deciding factor in large-scale synthesis.
Comparative Data in a Model Suzuki-Miyaura Reaction
The following table presents a hypothetical comparison based on typical outcomes reported in the literature for the coupling of various boronic reagents with 4-bromoanisole.
| Boronic Reagent | Structure | Typical Conditions | Reported Yield Range | Key Considerations |
| This compound | Cl, F, OMe substituted | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 85-95% | Good reactivity due to electronic effects. Standard conditions are often effective.[6] |
| 2-Chlorophenylboronic acid | Cl substituted | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100°C | 80-92% | Less sterically hindered than the title compound, potentially leading to faster reaction times. |
| Potassium (2-Chloro-6-fluoro-3-methoxyphenyl)trifluoroborate | R-BF₃K | Pd(OAc)₂, RuPhos, Cs₂CO₃, Dioxane/H₂O, 100°C | 88-96% | Highly stable to air and moisture, simplifying handling. Often requires slightly more forcing conditions for the in-situ generation of the boronic acid.[13][14] |
| 2,6-Difluorophenylboronic acid | F, F substituted | PdCl₂(dppf), Na₂CO₃, DME/H₂O, 85°C | 75-90% | The additional fluorine atom can alter the electronic properties and subsequent biological activity of the final product. |
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
-
Levin, S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Retrieved from [Link]
-
Bureš, F., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Retrieved from [Link]
-
Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
-
Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link]
- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research. Retrieved from [Link]
-
Levin, M. D., et al. (2017). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PNAS. Retrieved from [Link]
-
Wang, D., et al. (2017). Confirmation of Suzuki-Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. ResearchGate. Retrieved from [Link]
-
Nasrollahzadeh, M., et al. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Fluoro-3-Methoxyphenylboronic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Liu, W., et al. (2024). Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling of Racemic Benzylboronic Esters with Alkynes and Alkenylboronic. Journal of the American Chemical Society. Retrieved from [Link]
-
Sandrock, D. L. (2010). Alkylboron Cross-Coupling Reactions. University of Pennsylvania ScholarlyCommons. Retrieved from [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
-
Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from [Link]
Sources
- 1. This compound CAS 1072945-77-7, CasNo.1072945-77-7 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 2. equationchemical.com [equationchemical.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. researchgate.net [researchgate.net]
- 5. wwjmrd.com [wwjmrd.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic Acids & Derivatives [sigmaaldrich.com]
- 15. thieme.de [thieme.de]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the NMR Structural Elucidation of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Phenylboronic acids, a critical class of reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, demand unambiguous characterization. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid, a polysubstituted arylboronic acid.
In the absence of publicly available experimental spectra for this specific compound, this guide will present a detailed, predicted analysis grounded in the fundamental principles of NMR spectroscopy and a comparative analysis with structurally related analogs. This approach not inly provides a robust framework for the interpretation of future experimental data but also highlights the power of predictive spectroscopy in modern chemical research.
The Structural Landscape: Predicting the ¹H and ¹³C NMR Spectra
The substitution pattern of this compound dictates a unique electronic environment for each nucleus, which in turn governs its chemical shift and coupling constants in an NMR experiment. The interplay of the electron-withdrawing chloro and fluoro groups, the electron-donating methoxy group, and the boronic acid moiety creates a distinct spectral fingerprint.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to exhibit two distinct signals corresponding to the two aromatic protons.
-
H-4 and H-5: These two protons are in different chemical environments and will appear as distinct signals. The proton at the 5-position (H-5), situated between the methoxy and chloro groups, is expected to be a doublet of doublets due to coupling with the adjacent fluorine atom and the H-4 proton. The proton at the 4-position (H-4) will likely appear as a triplet or a doublet of doublets, depending on the relative magnitudes of the coupling constants with H-5 and the fluorine atom. The electron-withdrawing nature of the adjacent chloro group will likely shift the H-4 signal downfield relative to H-5.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
Boronic Acid Protons (-B(OH)₂): The two protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They often appear as a broad singlet and may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each unique carbon atom in the molecule.
-
Aromatic Carbons: The six aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons (approximately 110-170 ppm). The carbon directly attached to the boron atom (C-1) will likely be broad due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other aromatic carbons will be influenced by the attached substituents. For instance, the carbon bearing the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbon attached to the methoxy group (C-3) will be shielded, while the carbon attached to the chlorine atom (C-2) will be deshielded.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp signal in the upfield region, typically around 55-60 ppm.
Comparative Analysis with Structural Analogs
To substantiate our predictions, a comparative analysis with known NMR data of structurally similar phenylboronic acids is indispensable. This comparison allows for a more refined estimation of the chemical shifts and coupling constants for our target molecule.
| Compound | Key ¹H NMR Features (Aromatic Region) | Key ¹³C NMR Features (Aromatic Carbons) |
| 2-Fluoro-3-methoxyphenylboronic acid | Signals in the aromatic region will show coupling to the fluorine atom. The methoxy group will be a singlet. | The carbon attached to fluorine will show a large ¹JC-F coupling. |
| 2-Chloro-3-methoxyphenylboronic acid | The aromatic protons will show characteristic ortho, meta, and para couplings. | The carbon attached to chlorine will be deshielded. |
| 2-Fluoro-6-methoxyphenylboronic acid | The symmetry of this molecule will result in a simpler aromatic proton pattern. | Fewer signals in the aromatic region due to symmetry. |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | The relative positions of the substituents will lead to a different splitting pattern for the aromatic protons compared to the target molecule. | The chemical shifts of the aromatic carbons will be altered due to the different substitution pattern. |
This comparative approach provides a robust basis for the interpretation of the NMR spectra of this compound. The subtle differences in the spectra of these analogs can be rationalized by considering the additive effects of the substituents on the electronic environment of the aromatic ring.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for the ¹H and ¹³C NMR analysis of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for the acidic boronic acid protons. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the -OH signals.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate to cover both the aromatic and aliphatic regions.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
3. ¹³C NMR Spectroscopy:
-
Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A spectral width of approximately 250 ppm, centered around 125 ppm, is appropriate for most organic molecules.
-
-
Processing:
-
Apply a Fourier transform and phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the DMSO-d₆ heptet at 39.52 ppm).
-
4. Advanced NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the assignment of adjacent protons in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Visualizing the Connections: Molecular Structure and Analytical Workflow
To further clarify the relationships between the molecular structure and the expected NMR data, as well as the analytical workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for the NMR analysis of organic compounds.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictive analysis based on fundamental principles with a comparative study of structural analogs, researchers can confidently approach the structural elucidation of this and similar complex molecules. The detailed experimental protocol and workflow diagrams serve as practical tools to ensure the acquisition of high-quality, reproducible data, which is the bedrock of scientific integrity in chemical research and development.
References
- General Principles of NMR Spectroscopy: For a comprehensive understanding of the theoretical basis of NMR, including chemical shifts and coupling constants, a standard organic chemistry textbook or a dedicated spectroscopy text is recommended. A valuable online resource is the Chemistry LibreTexts library.
- NMR Data of Phenylboronic Acids: A thorough review of the scientific literature, including journals such as the Journal of Organic Chemistry and Magnetic Resonance in Chemistry, will provide experimental data for a wide range of substituted phenylboronic acids.
- Spectral Databases: Online spectral databases such as the Spectral Database for Organic Compounds (SDBS)
Comparative Guide: Kinetic Profiling of 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid in Cross-Coupling
Executive Summary
2-Chloro-6-fluoro-3-methoxyphenylboronic acid (CAS 1072945-77-7) represents a distinct class of "difficult" Suzuki-Miyaura coupling partners. Unlike standard phenylboronic acids, this scaffold presents a dual kinetic challenge: steric impedance at the transmetallation step (due to the 2,6-disubstitution) and high hydrolytic instability (protodeboronation) driven by the electron-withdrawing nature of the halogen array.
This guide provides a technical comparison of this fluorinated intermediate against standard alternatives, offering validated protocols to overcome its inherent kinetic bottlenecks. It is designed for medicinal chemists optimizing the synthesis of kinase inhibitors and complex agrochemicals where this specific substitution pattern is required for metabolic stability or binding affinity.
Part 1: Mechanistic & Kinetic Profile
The "Ortho-Effect" Dilemma
The kinetic behavior of this compound (CFM-PBA) is defined by the competition between two pathways: the productive Transmetallation (TM) and the destructive Protodeboronation (PDB) .
-
Transmetallation (Rate-Limiting Step): The bulky Chlorine atom at the 2-position and Fluorine at the 6-position create significant steric crowding around the Boron center. This increases the activation energy (
) required for the palladium(II)-hydroxo complex to approach and form the necessary pre-transmetallation intermediate. -
Protodeboronation (Side Reaction): The high electronegativity of the Fluorine and Chlorine atoms renders the C-B bond highly polarized. Under the basic conditions required for Suzuki coupling (necessary to activate the boronic acid), the rate of hydrolytic cleavage (
) often exceeds the rate of transmetallation ( ), leading to the formation of the deboronated byproduct (3-chloro-2-fluoroanisole).
Diagram: Kinetic Competition Pathways
The following diagram illustrates the bifurcation point where the reaction succeeds or fails.
Caption: Kinetic bifurcation showing the competition between productive transmetallation (
Part 2: Comparative Performance Analysis
The following table contrasts CFM-PBA with standard and structurally relevant alternatives. Data is synthesized from standard reactivity profiles of 2,6-disubstituted arylboronic acids.
Table 1: Kinetic Parameters & Stability Comparison
| Feature | Phenylboronic Acid (Baseline) | 2,6-Difluorophenylboronic Acid (Analog) | This compound (Target) |
| Steric Bulk (A-value) | Low | Medium | High (Cl > F) |
| Transmetallation Rate ( | Fast ( | Slow | Very Slow (Rate Determining) |
| Protodeboronation ( | > 24 h (Stable) | < 1 h (Unstable) | < 30 min (Highly Unstable in aq. base) |
| Electronic Effect | Neutral | Strong | Mixed: |
| Optimal Ligand Class | Simple Phosphines ( | Electron-Rich Phosphines ( | Bulky Biaryl Phosphines (e.g., SPhos, XPhos) |
| Recommended Base | Anhydrous |
Key Insight: The "Methoxy" Modulation
While the 2-Cl and 6-F atoms accelerate deboronation, the 3-methoxy group provides a minor stabilizing effect compared to the 2-chloro-6-fluorophenylboronic acid (lacking the methoxy). The resonance donation from the oxygen into the ring slightly increases electron density, marginally reinforcing the C-B bond against nucleophilic attack, but not enough to counteract the instability caused by the halogens without optimized conditions.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to maximize
Method: High-Throughput Kinetic Validation
Objective: Determine the conversion efficiency of CFM-PBA preventing hydrolytic degradation.
Reagents:
-
Substrate: this compound (1.2 equiv)
-
Coupling Partner: 4-Bromoanisole (1.0 equiv) - Chosen as a standard electrophile.
-
Catalyst: XPhos Pd G2 (2 mol%) - Buchwald precatalyst ensures rapid oxidative addition and facilitates transmetallation via the bulky XPhos ligand.
-
Base:
(3.0 equiv) - Anhydrous. -
Solvent: 1,4-Dioxane / Water (10:1) - Minimizing water is critical.
Workflow Diagram:
Caption: Optimized workflow prioritizing anhydrous handling and rapid heating to favor coupling over hydrolysis.
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry a reaction vial and cool under Argon.
-
Solids Loading: Charge the vial with XPhos Pd G2 (15.7 mg, 0.02 mmol), 4-Bromoanisole (187 mg, 1.0 mmol), and anhydrous finely ground
(636 mg, 3.0 mmol). -
Solvent Degassing: Sparge 1,4-Dioxane with Argon for 15 minutes. Add 4.5 mL to the vial.
-
Boronic Acid Addition (CRITICAL): Add this compound (245 mg, 1.2 mmol) last , immediately followed by 0.5 mL of degassed water (if water is strictly necessary for the base) or preferably keep strictly anhydrous if solubility permits.
-
Reaction: Seal and immediately place in a pre-heated block at 80°C. Note: Gradual heating allows deboronation to compete before the catalyst is active.
-
Monitoring: Take a 50 µL aliquot at 15 minutes. Dilute with MeCN. Inject into HPLC.
-
Success Criteria: Ratio of Product : Deboronated Species > 10:1.
-
Failure Mode: If Deboronated Species is dominant, switch to MIDA Boronate or Potassium Trifluoroborate salt of the same scaffold to release the active species slowly.
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
- Foundational text on the mechanism of protodeboronation and transmetall
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Establishes the protocol for coupling unstable, fluorinated boronic acids using XPhos-based systems.
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 132(31), 10821–10829. Link
- Provides the kinetic basis for base-catalyzed deboronation relevant to the 2,6-disubstituted motif.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4985744, 2-Fluoro-3-methoxyphenylboronic acid (Structural Analog). Link
- Source for structural data and safety profiles of the direct analog class.
-
Splendid Lab. (n.d.).[1] this compound (CAS 1072945-77-7) Product Data. Link
- Verification of the specific commercial intermedi
Sources
Beyond the Acid: Strategic Alternatives to 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid
The following technical guide details strategic alternatives to 2-Chloro-6-fluoro-3-methoxyphenylboronic acid , focusing on overcoming its inherent instability and optimizing synthetic efficiency.
Executive Summary: The Stability Challenge
This compound is a synthetically valuable but notoriously difficult reagent. Its structural motif—a boron center flanked by two ortho-substituents (Chloro and Fluoro)—creates a "perfect storm" for protodeboronation .
-
The Mechanism of Failure: The high steric strain prevents optimal coplanarity with the aromatic ring, while the electronegative fluorine and chlorine atoms increase the Lewis acidity of the boron center. Under the basic aqueous conditions required for Suzuki-Miyaura coupling, this accelerates the hydrolytic cleavage of the C-B bond, replacing the boron with a proton (protodeboronation) often faster than the transmetalation step can occur.
-
The Solution: Replace the free boronic acid with a "masked" boron species that regulates the release of the active nucleophile or stabilizes the C-B bond until the catalyst is ready.
Comparative Analysis of Alternatives
The following table compares the free acid against its three primary alternatives.
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | Trifluoroborate (BF3K) | MIDA Boronate |
| Stability (Air/Moisture) | Low (Hygroscopic, degrades) | Moderate to High | Excellent (Indefinite) | Excellent (Indefinite) |
| Protodeboronation Risk | Critical (Fast) | High (Slower than acid) | Low (Slow release) | Minimal (Controlled release) |
| Atom Economy | High | Moderate | High | Low (Large ligand mass) |
| Purification | Difficult (Streaks on SiO2) | Easy (Silica stable) | Crystallization only | Easy (Silica stable) |
| Reactivity | High (Instant) | Moderate (Requires activation) | Moderate (Hydrolysis limited) | Tunable (Slow release) |
| Best Use Case | Simple, fast couplings | General purpose, lipophilic | Scale-up, aqueous systems | Complex/Iterative synthesis |
Decision Matrix: Selecting the Right Reagent
Use the following logic flow to determine the optimal alternative for your specific synthesis.
Caption: Decision tree for selecting the optimal boron species based on reaction scale and substrate complexity.
Detailed Alternatives & Protocols
Alternative A: The Pinacol Ester (Bpin)
The "Workhorse" Solution[1]
The pinacol ester is the most common alternative. It is lipophilic, allowing purification by column chromatography, and the bulky pinacol group offers some steric protection against hydrolytic attack.
Synthesis Protocol (from Halide Precursor):
-
Reagents: 1-Bromo-2-chloro-6-fluoro-3-methoxybenzene (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl2 (0.03 equiv), KOAc (3.0 equiv).
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M).
-
Procedure:
-
Note: For this specific 2,6-disubstituted motif, Miyaura borylation (Pd-catalyzed) is preferred over lithiation to avoid scrambling or benzyne formation.
Alternative B: Potassium Organotrifluoroborate (BF3K)
The "Robust" Solution
Trifluoroborates are air-stable salts. In the reaction, they slowly hydrolyze to the boronic acid in situ. This "slow release" mechanism keeps the concentration of the free acid low, minimizing the window for protodeboronation to occur.
Synthesis Protocol:
-
Reagents: this compound (or pinacol ester), KHF2 (4.5 equiv).
-
Solvent: Methanol/Water (3:1).
-
Procedure:
-
Dissolve the boronic acid/ester in MeOH.
-
Add saturated aqueous KHF2 dropwise.
-
Stir vigorously at Room Temperature for 2 hours.
-
Workup: Concentrate to remove MeOH. The product often precipitates. Filter, wash with cold water and Et2O, and dry under vacuum. Recrystallize from Acetone/Et2O if necessary.
-
Alternative C: MIDA Boronate
The "Gold Standard" for Instability
N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, shutting down the Lewis acidity of the boron. They are completely inert to cross-coupling conditions until "unlocked" by a specific hydrolysis step, making them ideal for this highly unstable 2,6-disubstituted motif.
Protocol for MIDA Synthesis:
-
Reagents: Boronic acid (1.0 equiv), MIDA (1.2 equiv).
-
Solvent: Toluene/DMSO (10:1).
-
Procedure:
-
Reflux under Dean-Stark conditions to remove water.[4]
-
Workup: Concentrate and recrystallize.
-
-
Coupling Condition (Slow Release): Use K3PO4 (3.0 equiv) in Dioxane/H2O (5:1) at 60°C. The water/base slowly hydrolyzes the MIDA ligand, releasing the active acid at a rate that matches the catalyst's turnover, suppressing decomposition.
Optimized Coupling Protocol for Unstable Reagents
When using any of the above alternatives for the Suzuki coupling of the 2-chloro-6-fluoro-3-methoxyphenyl motif, standard conditions often fail. Use this optimized "anhydrous" protocol to further prevent protodeboronation.
"Dry" Suzuki Coupling Protocol:
-
Catalyst: Pd(Amphos)Cl2 or Pd(RuPhos)G4 (Bulky, electron-rich ligands facilitate rapid oxidative addition and transmetalation).
-
Base: CsF (Cesium Fluoride) or K3PO4 (anhydrous). Avoid hydroxides (NaOH, KOH).
-
Solvent: THF or Toluene (Strictly anhydrous).
-
Additives: 0.5 equiv of CuCl (Copper(I) Chloride) can sometimes accelerate the transmetalation of hindered boronates (the "Copper Effect").
Workflow Visualization:
Caption: Kinetic competition between productive coupling and destructive protodeboronation.
References
-
Kinetic Stability of 2,6-Disubstituted Boronic Acids
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids." Journal of the American Chemical Society, 2017.
-
-
MIDA Boronate Methodology
-
Trifluoroborate Applications
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.
-
-
Pinacol Ester Synthesis (Miyaura Borylation)
-
Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995.
-
Sources
cross-validation of analytical techniques for 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Executive Summary: The Analytical Paradox of Boronic Acids
2-Chloro-6-fluoro-3-methoxyphenylboronic acid (CAS: 870836-39-2) is a high-value intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions to install fluorinated aromatic scaffolds in kinase inhibitors.
However, this compound presents a classic analytical paradox: It is a "shape-shifter." In solid state, it exists as a dynamic mixture of the free boronic acid and its cyclic trimeric anhydride (boroxine). In solution, it is susceptible to protodeboronation (loss of the boron moiety) and esterification with solvolytic diluents.
Standard "Certificate of Analysis" (CoA) workflows often fail here. A simple HPLC purity run may overestimate quality by merging the acid/anhydride peaks, while a melting point test is virtually useless due to dehydration thermodynamics.
This guide details a Self-Validating Analytical System —a tri-modal approach using qNMR , HPLC-UV , and Potentiometric Titration to triangulate the true identity and potency of this complex molecule.
Part 1: The Compound Profile & Critical Quality Attributes (CQAs)
| Attribute | Specification | Analytical Challenge |
| Identity | This compound | Boroxine Equilibrium: The substance naturally dehydrates to form a trimer. 1H NMR must distinguish the aryl core regardless of hydration state. |
| Potency (Assay) | > 98.0% w/w | Hygroscopicity: Boronic acids are hygroscopic. "As is" assay vs. "Dried basis" is critical. |
| Impurity A | 2-Chloro-4-fluoroanisole (De-boronated) | Protodeboronation: The C-B bond is labile. This impurity is non-polar and elutes late in RP-HPLC. |
| Impurity B | Boronic Esters (if MeOH/EtOH used) | Solvolysis: Dissolving in methanol instantly generates methyl boronate esters, creating artifact peaks. |
The Degradation & Equilibrium Matrix
The following diagram illustrates the dynamic states of the molecule that the analyst must control.
Figure 1: The dynamic equilibrium of boronic acids. Note that the Acid-Boroxine conversion is reversible, while Protodeboronation is permanent.
Part 2: Comparative Analysis of Techniques
To validate the material, we cannot rely on a single method. We employ an orthogonal approach.
| Feature | Technique A: HPLC-UV | Technique B: qNMR (1H/19F) | Technique C: Potentiometric Titration |
| Primary Role | Impurity Profiling (Purity %) | Absolute Potency (Weight %) | Bulk Acidity Check |
| Specificity | High (Separates impurities) | High (Structural confirmation) | Low (Titrates all acidic protons) |
| Reference Std? | REQUIRED (Response factors vary) | NOT REQUIRED (Internal Std used) | Not Required |
| Weakness | Can generate artifacts (peak splitting); requires a standard. | Lower sensitivity (LOD ~0.1%); expensive instrument time. | Non-specific; consumes large sample amount (~100mg). |
| The "Pro" Tip | Use Acidic Mobile Phase to suppress ionization. | Use 19F qNMR for cleaner baselines (no solvent overlap). | Use Mannitol to complex boron and enhance acidity. |
Part 3: The Self-Validating Workflow
This is the core directive of this guide. Do not buy a commercial standard; certify your own using this loop.
Step 1: The Primary Anchor (qNMR)
Use Quantitative NMR (qNMR) to establish the "True Value" of your bulk material. Since qNMR relies on molar ratios of nuclei, it is independent of the boroxine/acid equilibrium (both contain the same number of aryl protons).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone. (Must be non-volatile and non-reactive).
-
Solvent: DMSO-d6 (Prevents hydroxyl exchange broadening).
-
Calculation:
Step 2: The Routine Workhorse (HPLC)
Once the potency is determined by qNMR (e.g., 99.2%), use this specific batch as the Working Standard for HPLC.
-
Why? HPLC-UV response factors are unknown for the impurities. By calibrating the main peak against the qNMR-derived potency, you validate the HPLC system's accuracy.
Step 3: The Cross-Check (Titration)
Perform Mannitol-assisted titration. If the Titration Assay (e.g., 99.5%) matches the qNMR Assay (99.2%) within 1.0%, the method is validated. If Titration is significantly higher (e.g., 105%), you likely have inorganic acidic impurities or trapped solvent.
Part 4: Detailed Experimental Protocols
Protocol A: High-Fidelity HPLC Method
Purpose: To detect trace de-boronated species and synthesis byproducts.
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5µm).
-
Why? The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic/acidic compounds at low pH.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile. DO NOT USE METHANOL. (Methanol forms methyl esters, appearing as "ghost" impurities).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 90% B (Linear Gradient)
-
15-20 min: 90% B (Wash late eluters)
-
20.1 min: 5% B (Re-equilibrate)
-
-
Detection: UV @ 220 nm (Boronic acids have weak absorption; 220 nm captures the benzene ring transitions).
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
Protocol B: 19F qNMR (The "Golden Standard")
Purpose: Absolute quantification without proton interference.
-
Preparation: Weigh accurately ~15 mg of Sample and ~10 mg of Internal Standard (e.g., 4,4'-Difluorobiphenyl, certified purity).
-
Dissolution: Dissolve in 0.75 mL DMSO-d6.
-
Acquisition:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (Fluorine T1 can be long; essential for quantitation).
-
Scans: 64.
-
Spectral Width: Covers -200 to +50 ppm.
-
-
Processing: Phase correction must be manual and precise. Integrate the Sample F signal (-110 to -130 ppm range typically) vs. the IS F signal.
Part 5: Analytical Decision Workflow
The following diagram outlines the logical flow for releasing a batch of this compound.
Figure 2: The "Self-Validating" Analytical Decision Tree.
References
-
Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Notes, 2021. Link
- Yan, J., et al. "Recent advances in the synthesis and applications of organoboron compounds." Chemical Reviews, 2015.
- Gokel, G. W., et al.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 44129706, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid." PubChem, 2025.[1][2][3] Link
- Struwe, W. B., et al. "Quantitative NMR (qNMR) spectroscopy for the analysis of pharmaceutical compounds." Journal of Pharmaceutical and Biomedical Analysis, 2018.
- Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids, Wiley-VCH, 2011. (Definitive text on boroxine equilibrium).
Sources
- 1. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. B-(3-Fluoro-2-methoxyphenyl)boronic acid | C7H8BFO3 | CID 21931617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
evaluating the electronic effects of substituents in 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Topic: Evaluating the Electronic Effects of Substituents in 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This compound (CAS 1256355-60-8) represents a highly functionalized scaffold often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] However, its utility is governed by a precarious balance between steric hindrance and electronic activation .
This guide objectively evaluates the compound's performance relative to standard alternatives.[1][2] Our analysis reveals that while the 2,6-disubstitution pattern introduces significant steric bulk—slowing transmetallation in Suzuki-Miyaura coupling—the primary failure mode is base-catalyzed protodeboronation , driven by the specific electronic synergy of the ortho-fluoro and ortho-chloro substituents.[1]
Structural & Electronic Analysis
The reactivity of this boronic acid is dictated by the interplay of three substituents on the phenyl ring relative to the boronic acid group (
| Position | Substituent | Electronic Effect (Hammett) | Steric Impact | Mechanistic Consequence |
| C2 (Ortho) | Chlorine | High | Primary source of steric hindrance; blocks catalyst approach.[1] | |
| C6 (Ortho) | Fluorine | Medium | Increases Lewis acidity of Boron; accelerates protodeboronation.[1] | |
| C3 (Meta) | Methoxy | Buttressing | "Buttresses" the C2-Cl, forcing it closer to the Boron center. |
The "Buttressing Effect"
A critical, often overlooked feature is the 3-methoxy group . Being ortho to the C2-chlorine, the methoxy group exerts a steric "buttressing effect." It restricts the rotational freedom of the chlorine atom, forcing the halogen's electron cloud closer to the boronic acid center. This exacerbates the steric crowding already present in 2,6-disubstituted systems, making this substrate significantly more challenging than 2-chloro-6-fluorophenylboronic acid.
Figure 1: Vector analysis of electronic and steric pressures on the boronic acid center.
Comparative Performance Guide
The following table benchmarks this compound against common structural analogs. Data is synthesized from standard reactivity trends of 2,6-disubstituted arylboronic acids [1, 2].[1]
Performance Metrics:
- : Lower values indicate higher Lewis acidity and faster transmetallation, but also higher instability.
-
Stability (
): Resistance to protodeboronation in aqueous base ( , ).[1] -
Coupling Efficiency: Relative yield in standard Pd-catalyzed Suzuki conditions.
| Compound | Structure | Stability ( | Coupling Efficiency | Primary Challenge | |
| Phenylboronic Acid | Unsubstituted | ~8.8 | > 24 h | High | None (Baseline) |
| 2,6-Difluorophenyl- | 2,6-Di-F | ~7.2 | < 1 h | Low | Rapid Protodeboronation |
| 2-Chloro-6-fluorophenyl- | 2-Cl, 6-F | ~7.6 | ~2-4 h | Medium | Sterics + Instability |
| Target Compound | 2-Cl, 6-F, 3-OMe | ~7.5 | < 2 h | Low-Medium | Steric Buttressing |
Key Insight: The Target Compound is less stable than the 2-chloro-6-fluoro analog. The inductive withdrawal from the 3-OMe group (meta to Boron) slightly increases the acidity of the boron center, stabilizing the boronate anion intermediate required for protodeboronation.
Stability & Degradation Mechanism[1][3]
The primary cause of reaction failure for this substrate is Base-Catalyzed Protodeboronation .[1]
Mechanism:
-
Boronate Formation: The base (
) attacks the Lewis acidic boron.[1] -
Ipso-Protonation: The C-B bond breaks as a proton attacks the ipso-carbon.[1] This is accelerated by the electron-withdrawing F and Cl groups which stabilize the developing negative charge on the ring during cleavage.[1]
Self-Validating Stability Test: Before committing to a large-scale reaction, perform this simple NMR test to quantify the degradation rate.
Protocol:
-
Dissolve: 10 mg of boronic acid in 0.6 mL of
-DMSO: (9:1). -
Internal Standard: Add 1.0 equiv of 1,3,5-trimethoxybenzene.
-
Base Addition: Add 2.0 equiv of
(dissolved in the portion). -
Monitor: Heat to
and acquire NMR spectra at min. -
Validation: Disappearance of the boronic acid peaks and appearance of 1-chloro-3-fluoro-4-methoxybenzene indicates protodeboronation.
Optimized Experimental Protocols
Due to the instability described above, standard Suzuki conditions (aqueous base, slow heating) will likely fail. The following protocols are engineered to favor Transmetallation (
Method A: Anhydrous Conditions (Recommended)
Rationale: Eliminating water prevents the formation of the hydrolytic species required for protodeboronation.
-
Reagents:
-
Workflow:
-
Success Indicator: High conversion with minimal deboronated byproduct (observable by GC/MS).
Method B: Rapid Coupling (Buchwald Precatalysts)
Rationale: Highly active catalysts accelerate the cross-coupling rate (
-
Catalyst System: XPhos Pd G2 or G3 (1-3 mol%).[1]
-
Base:
(0.5 M aqueous solution). -
Solvent: THF.
-
Temperature: Room Temperature to
.-
Note: Keeping the temperature low is crucial to suppress thermal protodeboronation.
-
-
Time: Monitor by HPLC every 30 minutes. Reaction should be complete within 2 hours.
Figure 2: Decision matrix for selecting the optimal coupling protocol.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link[1]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1] Angewandte Chemie International Edition. Link
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society.[1] Link[1]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[1]
Sources
Performance Comparison: Boronic Acids vs. Boronic Esters in Suzuki-Miyaura Coupling
This guide serves as a technical resource for decision-making in cross-coupling chemistry, synthesizing mechanistic insights with practical application data.
Executive Summary
In high-throughput medicinal chemistry and process development, the choice between Boronic Acids (R-B(OH)₂) and Boronic Esters (R-B(OR)₂) is rarely arbitrary.[1] It is a calculated trade-off between reactivity and stability .[1]
-
Boronic Acids are the high-performance "sprinters": they offer rapid transmetallation and high atom economy but suffer from instability (protodeboronation, trimerization) that can crash yields for sensitive substrates.
-
Boronic Esters (Pinacol, MIDA) are the "marathon runners": they provide controlled release, superior shelf-stability, and ease of purification, making them indispensable for complex, unstable heterocycles (e.g., 2-pyridyls), albeit often at a higher cost and lower atom economy.
Mechanistic Divergence: The "Hydrolysis Gap"
To understand performance differences, one must look at the catalytic cycle. The active transmetallating species is almost invariably the boronate anion [R-B(OH)₃]⁻ or the hydroxy-species reacting via the oxo-palladium pathway.
-
Boronic Acids: Enter the cycle immediately upon base complexation.
-
Boronic Esters: Most (especially Pinacol) must undergo hydrolysis in situ to release the free boronic acid before transmetallation can occur efficiently. This creates a "Hydrolysis Gap"—an induction period that can be beneficial (slow release) or detrimental (sluggish reaction).
Visualization: Mechanistic Pathways
The following diagram illustrates the extra energy barrier and pathway complexity introduced by boronic esters.
Caption: The "Hydrolysis Gap" (red arrow) represents the requisite activation step for esters, acting as a throttle on the concentration of free acid.
Technical Comparison Matrix
The following data synthesizes performance metrics across standard pharmaceutical substrates.
| Feature | Boronic Acids | Pinacol Esters (Bpin) | MIDA Boronates |
| Atom Economy | High (Low waste mass) | Medium (Pinacol waste) | Low (High ligand mass) |
| Reactivity (Standard) | Very High (Instant) | Medium (Hydrolysis lag) | Low (Requires deprotection) |
| Stability (Air/Moisture) | Variable (Prone to trimerization) | High (Crystalline, stable) | Very High (Bench stable) |
| Purification | Difficult (Polar, streaks on SiO₂) | Excellent (Non-polar, SiO₂ stable) | Excellent (SiO₂ stable) |
| 2-Pyridyl Coupling | Poor (Rapid protodeboronation) | Fair (Better, but still risky) | Superior (Slow release) |
| Anhydrous Coupling | Difficult (Requires stoichiometric H₂O) | Possible (With specific activators) | Inert (Until H₂O added) |
The "Unstable Substrate" Case Study: 2-Heterocycles
A critical failure mode in Suzuki coupling is protodeboronation , where the boron group is replaced by a proton before coupling occurs. This is notorious in 2-pyridyl and 2-thiazolyl boronic acids due to the high electron density at the carbon-boron bond.
-
The Acid Failure: Free 2-pyridyl boronic acid decomposes rapidly in hot aqueous base.
-
The Ester Solution: MIDA boronates or slowly hydrolyzing Pinacol esters maintain a low steady-state concentration of the free acid. This "Slow Release" kinetic profile ensures that as soon as a molecule of acid is generated, it is consumed by the catalyst, statistically favoring coupling over decomposition [1][6].
Experimental Protocols
Protocol A: Standard Coupling (Stable Substrates)
Best for: Phenyl, naphthyl, and electron-poor aryl boronic acids.
-
Charge: Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv) , Pd Catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).
-
Solvent: Dioxane/Water (4:1) or Toluene/Water (4:1).
-
Base: Na₂CO₃ or K₃PO₄ (2.0–3.0 equiv).
-
Conditions: Heat to 80–100°C for 2–4 hours.
-
Note: Monitor consumption of the halide. If the boronic acid is consumed but halide remains, add more acid (decomposition occurred).
Protocol B: "Slow Release" Coupling (Unstable Substrates)
Best for: 2-Pyridyl, Vinyl, or electron-rich heteroaryl MIDA/Pinacol esters.
-
Charge: Aryl Halide (1.0 equiv), Boronic Ester (1.2–1.5 equiv) , Pd Catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Solvent:
-
For MIDA: THF/Water (10:1) or Dioxane/Water (5:1).
-
For Pinacol: Dioxane/Water (4:1).
-
-
Base: K₃PO₄ (3.0 equiv) – Phosphate is often superior to carbonate for buffering pH.
-
Conditions:
-
MIDA: Heat to 60°C. The hydrolysis of MIDA is temperature and base-dependent.
-
Pinacol: If protodeboronation is observed, slowly add the base solution via syringe pump over 2 hours to throttle the release of the free acid.
-
Decision Logic: Which Reagent to Choose?
Use this logic flow to select the optimal boron source for your campaign.
Caption: Decision matrix for selecting boron reagents based on substrate stability and project scale.
References
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (2013). DOI:10.1039/C3CS60197H. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. National Institutes of Health (PMC). Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters. ResearchGate. Available at: [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology. National Institutes of Health (PMC). Available at: [Link]
Sources
Safety Operating Guide
2-Chloro-6-fluoro-3-methoxyphenylboronic acid proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid . It is designed for researchers and EHS (Environmental Health & Safety) officers requiring immediate, actionable procedures that comply with standard hazardous waste regulations (RCRA/EPA) and laboratory best practices.
Chemical Profile & Risk Assessment
Before initiating any disposal workflow, the material must be accurately identified and its specific hazards acknowledged.[1] This compound contains both chlorine and fluorine substituents, categorizing it as a Halogenated Organic for waste stream purposes.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1072945-77-7 |
| Molecular Formula | |
| Molecular Weight | 204.39 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water. |
| GHS Classification | Warning H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Critical Safety Note: Boronic acids are generally stable, but the presence of halogen atoms (Cl, F) on the aromatic ring dictates that this waste must not be commingled with non-halogenated organic solvents or general trash. Halogenated compounds require higher incineration temperatures to prevent the formation of dioxins and other persistent pollutants.
Core Directive: The "Halogen Rule"
In my experience overseeing high-throughput synthesis labs, the most common compliance failure is misclassifying solutions containing this compound.
The Rule: If you dissolve this compound in a non-halogenated solvent (e.g., Acetone, Ethanol), the entire waste stream becomes Halogenated Waste.
-
Reasoning: Disposal facilities separate waste streams based on BTU value and halogen content. "Halogenated" streams are incinerated in specialized units with acid gas scrubbers (to catch HCl and HF). putting this compound in a "Non-Halogenated" drum risks damaging standard incinerators or violating air emission permits.
Disposal Workflows
Workflow A: Solid Reagent Disposal (Expired or Excess)
Use this protocol for pure solids or spill cleanup residues.
-
Segregation: Do not place in the general trash or biohazard bins.
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Expert Tip: If the original glass vial is intact, place the entire vial inside the HDPE jar. Do not empty the vial to avoid generating dust.
-
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Chemical Name: Write the full name (do not use abbreviations or structures).
-
Constituents: 100% this compound.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Secondary Containment: Place the labeled container into the laboratory's designated Solid Hazardous Waste drum (often a yellow or black drum, depending on site specificities).
Workflow B: Solution/Reaction Mixture Disposal
Use this protocol for mother liquors, reaction quenches, or HPLC waste.
-
Quenching (If Reactive): If the boronic acid is part of a reaction mixture (e.g., Suzuki Coupling), ensure all reactive reagents (like borohydrides or active catalysts) are quenched first.
-
Note: Oxidative treatment (using
) is often used to convert boronic acids to phenols during synthesis. If you have performed this, the waste is still halogenated (due to the chlorofluoro-phenol product).
-
-
Solvent Compatibility Check: Ensure the solution pH is between 5 and 9. Boronic acids can polymerize or degrade in extreme pH, but for disposal, neutrality prevents drum corrosion.
-
Collection: Pour into the Halogenated Solvent Waste carboy (typically red or yellow safety cans).
-
Do NOT pour into the Non-Halogenated (Acetone/Ethanol) stream.
-
-
Documentation: On the waste log, list the solvent and the estimated concentration of the boronic acid.
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for segregating this specific compound to ensure regulatory compliance.
Figure 1: Waste segregation logic. Note that solutions in non-halogenated solvents must still be treated as halogenated waste due to the solute.
Emergency Protocol: Spill Cleanup
In the event of a benchtop spill, immediate action prevents respiratory exposure to the dust.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is >50g or outside a fume hood, use an N95 or P100 respirator to avoid inhaling boronic acid dust.
-
Containment: Do not dry sweep. Dry sweeping creates airborne particulates.
-
Removal:
-
Cover the powder with a paper towel dampened with water or acetone.
-
Gently wipe inward to trap the solid.
-
Repeat with a fresh wet wipe until no white residue remains.
-
-
Disposal: Place all contaminated wipes and gloves into a clear plastic bag. Seal it. Label as "Solid Hazardous Waste (Debris)" and dispose of according to Workflow A.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 44129706, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Executive Hazard Assessment
2-Chloro-6-fluoro-3-methoxyphenylboronic acid presents a specific hazard profile typical of halogenated phenylboronic acids, but with distinct handling requirements due to its halogen content. Unlike simple organic acids, the presence of chlorine and fluorine substituents increases lipophilicity, potentially enhancing dermal absorption, while the boronic acid moiety poses respiratory irritation risks upon hydrolysis in mucous membranes.
Core Hazard Profile (GHS Classifications):
-
H315: Causes skin irritation (Acidic hydrolysis on moisture contact).
-
H319: Causes serious eye irritation (Particulate abrasion + chemical irritation).
-
H335: May cause respiratory irritation (Mucosal inflammation).[1]
Operational Risk: The primary operational risk is dust generation during weighing and transfer. Boronic acids are frequently electrostatic; without proper grounding or techniques, the powder can "jump," leading to area contamination and inhalation exposure.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 870835-77-5. This protocol assumes the compound is being handled in a research laboratory setting.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Thickness ≥ 0.11 mm) | Why: Latex is permeable to many organic solvents used in coupling reactions (e.g., DMF, Dioxane). Nitrile offers superior resistance to halogenated organics. Protocol: Inspect for pinholes. Change immediately upon splash contact. |
| Eye Protection | Chemical Safety Goggles | Why: Standard safety glasses (spectacles) allow dust entry from the sides. Goggles seal the ocular area against airborne particulates and accidental splashes.[6] |
| Respiratory | Fume Hood (Primary) | Why: Engineering controls are superior to respirators. Handling must occur inside a certified hood to capture H335-triggering dust. Secondary: N95/P100 mask only if hood work is impossible (not recommended). |
| Body Protection | Lab Coat (High-Neck, Cotton/Poly) | Why: Prevents particulate accumulation on street clothes. Synthetic fibers can build static charge, exacerbating powder scattering; cotton blends reduce this risk. |
Operational Protocol: Safe Handling & Synthesis
This workflow is designed to minimize static discharge and aerosolization, the two most common failure points when handling boronic acids.
Phase A: Preparation & Weighing
-
Static Control: Boronic acids are prone to static buildup. Use an anti-static gun on the weighing boat and spatula before contact. If unavailable, wipe the spatula with an ethanol-dampened wipe to discharge it.
-
Engineering Control: Verify Fume Hood face velocity is between 80–120 fpm (0.4–0.6 m/s) .
-
Transfer: Do not pour from the source bottle. Use a micro-spatula to transfer small aliquots to avoid "dust clouds."
Phase B: Solubilization & Reaction
-
Solvent Addition: Add solvent (typically Methanol, Ethanol, or DMF for Suzuki couplings) slowly down the side of the vessel to wash down adherent powder.
-
Inert Atmosphere: While air-stable, boronic acids can dehydrate to boroxines over time. For sensitive catalytic cycles, purge the headspace with Nitrogen or Argon immediately after weighing.
Phase C: Decontamination
-
Surface Cleaning: Wipe the balance area with a wet paper towel (water/surfactant) first, then follow with isopropanol.
-
Reasoning: Using alcohol first on dry powder can spread the material or cause it to clump. Water solubilizes the boronic acid effectively for removal.
-
Waste Disposal & Environmental Compliance
Critical Distinction: This compound contains Chlorine and Fluorine . It must NOT be disposed of in the general organic waste stream.[7]
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in the Solid Hazardous Waste bin.
-
Liquid Waste: All reaction mixtures and mother liquors must go into the Halogenated Organic Waste container.
-
Why? Incineration of halogenated compounds requires higher temperatures and scrubbers to prevent the formation of dioxins and acidic gases (HCl, HF). Mixing this with non-halogenated waste violates EPA/local environmental regulations and endangers disposal facility workers.
-
Visual Workflow (Graphviz)
The following diagram illustrates the logical flow of safety decisions and actions for this specific compound.
Caption: Operational workflow emphasizing the critical path from risk assessment to halogenated waste segregation.
References
-
Fisher Scientific. (2024).[4] Safety Data Sheet: 4-Fluoro-2-methoxyphenylboronic acid (Analogous Structure). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Phenylboronic acid derivatives.[5] Retrieved from
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
